2-Chloro-3-deazaadenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H13ClN4O4 |
|---|---|
Molecular Weight |
300.70 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)/t5-,8?,9+,11-/m1/s1 |
InChI Key |
LIDWXUGNGGWNEU-JDUFNJJTSA-N |
Isomeric SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Multifaceted Mechanisms of Action of 2-Chloro-3-deazaadenosine and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-deazaadenosine (2-Cl-3-DAA) and its structural relatives, such as 2-chlorodeoxyadenosine (Cladribine) and 3-deazaadenosine, represent a class of purine nucleoside analogs with significant therapeutic potential, exhibiting antiviral, and antineoplastic properties. Their biological effects are not attributed to a single mechanism but rather to a complex interplay of interactions with multiple cellular targets. This technical guide provides an in-depth exploration of the three primary mechanisms of action: adenosine receptor agonism, induction of apoptosis, and inhibition of S-adenosylhomocysteine (SAH) hydrolase, leading to disruption of cellular methylation. This document consolidates quantitative data, details key experimental methodologies, and provides visual representations of the associated signaling pathways to serve as a comprehensive resource for the scientific community.
Adenosine Receptor Agonism: The Primary Mechanism of this compound
This compound is a stable analog of adenosine that functions as a potent agonist for all four subtypes of adenosine receptors (A1, A2A, A2B, and A3)[1][2]. These G-protein coupled receptors are integral to a wide array of physiological processes, and their activation by 2-Cl-3-DAA can trigger various downstream signaling cascades. The binding affinities of this compound to these receptors are summarized in Table 1.
Signaling Pathways
The activation of adenosine receptors by 2-Cl-3-DAA initiates distinct intracellular signaling pathways depending on the receptor subtype. A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors usually couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing cAMP production. These pathways modulate the activity of protein kinase A (PKA) and other downstream effectors, influencing cellular functions such as neurotransmitter release, inflammation, and cell proliferation.
References
2-Chloro-3-deazaadenosine: A Technical Guide to its Function as an Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-deazaadenosine is a synthetic analog of the endogenous nucleoside adenosine. It serves as a valuable research tool in pharmacology and drug development due to its activity as an agonist at all four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₒ, and A₃. These receptors are G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological and pathophysiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses. This technical guide provides an in-depth overview of this compound, focusing on its interaction with adenosine receptors, the downstream signaling pathways it activates, and the experimental methodologies used to characterize its activity.
Core Properties and Receptor Affinity
This compound's utility as a research compound stems from its broad-spectrum agonist activity across the adenosine receptor family. Its affinity for each receptor subtype, typically quantified by the inhibition constant (Kᵢ), has been determined through radioligand binding assays. It is important to note that reported Kᵢ values can vary between studies, likely due to differences in experimental conditions, such as the radioligand used and the tissue or cell preparation.
Quantitative Data: Binding Affinities (Kᵢ)
The following table summarizes the reported binding affinities of this compound for the human adenosine receptor subtypes. The conflicting data highlights the importance of consulting primary literature and considering the specific experimental context.
| Receptor Subtype | Kᵢ (μM) - Source 1[1] |
| A₁ | 0.3 |
| A₂ₐ | 0.08 |
| A₂ₒ | 25.5 |
| A₃ | 1.9 |
Adenosine Receptor Signaling Pathways
The activation of adenosine receptors by an agonist like this compound initiates intracellular signaling cascades that are dependent on the specific G protein to which the receptor subtype couples.
A₁ Adenosine Receptor Signaling
The A₁ receptor primarily couples to inhibitory G proteins (Gαi/o). Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). Additionally, the βγ-subunits of the G protein can activate G protein-coupled inwardly-rectifying potassium channels (GIRKs) and inhibit N-type calcium channels.
A₂ₐ Adenosine Receptor Signaling
The A₂ₐ receptor couples to stimulatory G proteins (Gαs). Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. PKA then phosphorylates various downstream targets, modulating cellular function.
A₂ₒ Adenosine Receptor Signaling
Similar to the A₂ₐ receptor, the A₂ₒ receptor primarily couples to Gαs, leading to the activation of the adenylyl cyclase/cAMP/PKA pathway. However, under certain conditions and in specific cell types, the A₂ₒ receptor can also couple to Gαq proteins, activating the Phospholipase C (PLC) pathway.
A₃ Adenosine Receptor Signaling
The A₃ receptor, like the A₁ receptor, couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. It can also couple to Gαq proteins, activating the PLC pathway, which results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).
Experimental Protocols
The characterization of adenosine receptor agonists like this compound relies on a suite of in vitro assays. The two primary methods are radioligand binding assays to determine affinity and functional assays, such as cAMP accumulation assays, to measure efficacy and potency.
General Experimental Workflow
The following diagram illustrates a generalized workflow for characterizing an adenosine receptor agonist.
Detailed Methodology: Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound, such as this compound, for a specific adenosine receptor subtype.
1. Materials:
-
Cell membranes prepared from cells stably expressing the human adenosine receptor of interest (A₁, A₂ₐ, A₂ₒ, or A₃).
-
Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).
-
Unlabeled test compound (this compound).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the receptor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter and vials.
2. Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of the radioligand (usually near its Kₑ value), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters under vacuum. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Detailed Methodology: cAMP Accumulation Assay
This protocol describes a functional assay to measure the effect of an adenosine receptor agonist on intracellular cAMP levels.
1. Materials:
-
Whole cells stably expressing the human adenosine receptor of interest.
-
Test compound (this compound).
-
Assay buffer (e.g., HBSS or DMEM).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Forskolin (an adenylyl cyclase activator, used for studying Gαi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, ELISA, or bioluminescence-based).
-
Plate reader compatible with the chosen detection method.
2. Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the PDE inhibitor for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation:
-
For Gαs-coupled receptors (A₂ₐ, A₂ₒ): Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.
-
For Gαi-coupled receptors (A₁, A₃): Co-incubate the cells with varying concentrations of this compound and a fixed concentration of forskolin (to stimulate baseline cAMP production).
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of this compound.
-
Conclusion
This compound is a non-selective adenosine receptor agonist that serves as a critical tool for investigating the complex roles of purinergic signaling. Its ability to activate all four adenosine receptor subtypes allows for a broad initial characterization of adenosinergic responses in various biological systems. A thorough understanding of its binding affinities, the specific signaling pathways it modulates, and the experimental methods used to study its effects is essential for researchers in the fields of pharmacology, cell biology, and drug discovery. The data and protocols presented in this guide provide a solid foundation for the effective utilization of this compound in advancing our understanding of adenosine receptor biology and its therapeutic potential.
References
An In-depth Technical Guide to the Biological Activity of 2-Chloro-3-deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-deazaadenosine (2-Cl-3-dA) is a synthetic nucleoside analog of adenosine with a range of biological activities, including cytotoxic and antiviral properties. Its structural modifications, the chlorine atom at the 2-position and the nitrogen-to-carbon substitution at the 3-position of the purine ring, confer resistance to enzymatic degradation and modulate its interaction with cellular targets. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, summarizing quantitative data, and providing protocols for key experimental assays. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation and potential application of this compound.
Introduction
This compound is a member of the deazaadenosine family of nucleoside analogs. These compounds are characterized by the replacement of a nitrogen atom in the purine ring with a carbon atom. This modification significantly alters the electronic distribution and metabolic stability of the molecule. The addition of a chlorine atom at the 2-position further enhances its biological activity and resistance to deamination by adenosine deaminase. This guide will delve into the multifaceted biological effects of this compound, focusing on its anticancer and antiviral potential.
Mechanism of Action
The biological effects of this compound are primarily attributed to two key mechanisms: its role as an adenosine receptor agonist and its intracellular metabolism leading to the inhibition of essential cellular processes.
Adenosine Receptor Agonism
This compound acts as an agonist at adenosine receptors, which are G-protein coupled receptors involved in a multitude of physiological processes. The binding affinity of this compound varies across the different adenosine receptor subtypes (A1, A2A, A2B, and A3). Activation of these receptors can trigger downstream signaling cascades that influence cellular functions such as proliferation, inflammation, and apoptosis.
Intracellular Metabolism and Cytotoxicity
Upon cellular uptake, this compound is metabolized by cellular kinases to its triphosphate form. This active metabolite can then interfere with nucleic acid synthesis and other critical cellular pathways.
-
Inhibition of DNA Synthesis: The triphosphate metabolite of this compound can act as a competitive inhibitor of DNA polymerases, leading to the termination of DNA chain elongation and subsequent inhibition of DNA replication. This is a key mechanism behind its cytotoxic effects, particularly in rapidly dividing cancer cells[1]. The compound has been shown to cause a significant decrease in DNA synthesis compared to RNA and protein synthesis[2].
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in various cell types. This process is often initiated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of a cascade of caspases, including caspase-3 and caspase-9.[3] Studies have shown that its cytotoxic effects are linked to the induction of apoptosis.
-
Cell Cycle Arrest: Treatment with this compound and its analogs can lead to the accumulation of cells in the S phase and G2/M phase of the cell cycle, preventing cell division and proliferation[2][4][5][6].
-
Inhibition of S-adenosylhomocysteine (SAH) Hydrolase: 3-deazaadenosine analogs are known inhibitors of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the metabolism of SAH, a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits various methyltransferases. This disruption of methylation processes can affect gene expression and other cellular functions, contributing to the compound's biological activity.[7][8][9][10][11]
Quantitative Data
The following tables summarize the reported quantitative data for the biological activity of this compound and related compounds.
Table 1: Adenosine Receptor Binding Affinity (Ki values)
| Compound | A1 Receptor (μM) | A2A Receptor (μM) | A2B Receptor (μM) | A3 Receptor (μM) |
| This compound | 0.3 | 0.08 | 25.5 | 1.9 |
Table 2: Cytotoxicity (IC50 values)
| Compound | Cell Line | IC50 (μM) |
| 2-Chloro-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.045[2] |
| 2-Bromo-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.068[2] |
| Deoxyadenosine (with EHNA) | CCRF-CEM (T-lymphoblastoid) | 0.9[2] |
| 2-Chlorocordycepin | Mouse fibroblasts | 30 |
Signaling Pathways
The biological activities of this compound are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
S-adenosylhomocysteine (SAH) Hydrolase Activity Assay
Principle: This assay measures the enzymatic activity of SAH hydrolase by quantifying the production of one of its products, homocysteine. Homocysteine can be detected colorimetrically using Ellman's reagent (DTNB), which reacts with sulfhydryl groups to produce a yellow-colored product.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.2), EDTA, and the substrate S-adenosylhomocysteine.
-
Inhibitor Addition: Add various concentrations of this compound or other test compounds to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding purified SAH hydrolase enzyme.
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Detection: Stop the reaction and add Ellman's reagent (DTNB).
-
Absorbance Measurement: Measure the absorbance at 412 nm.
-
Data Analysis: Calculate the enzyme activity and the inhibitory effect of the compound.
Conclusion
This compound is a promising adenosine analog with significant cytotoxic and antiviral activities. Its multifaceted mechanism of action, involving adenosine receptor agonism and intracellular metabolic effects, makes it a valuable tool for research and a potential candidate for drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Further research is warranted to fully elucidate its complex signaling pathways and to optimize its efficacy and safety for clinical applications.
References
- 1. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]
- 7. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of S-Adenosylhomocysteine Hydrolase Downregulation on Wnt Signaling Pathway in SW480 Cells [mdpi.com]
- 10. Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of S-Adenosylhomocysteine Hydrolase Downregulation on Wnt Signaling Pathway in SW480 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-3-deazaadenosine: A Technical Guide on its Role as a Competitive Inhibitor and Adenosine Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-Chloro-3-deazaadenosine (2-Cl-3-DAA), a synthetic nucleoside analog. While broadly classified with other deazaadenosines that competitively inhibit adenosine-metabolizing enzymes, the primary characterized activity of 2-Cl-3-DAA is as a potent agonist at adenosine receptors. This document consolidates the available quantitative data on its receptor binding affinities, details relevant experimental protocols for studying adenosine deaminase inhibition, and illustrates the key signaling pathways involved. The information presented is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the multifaceted biological activities of this compound.
Introduction
Adenosine is a ubiquitous purine nucleoside that plays a crucial role in numerous physiological processes by acting as a signaling molecule and a component of nucleic acids and energy currency. The biological effects of adenosine are mediated by its interaction with four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3) and by its metabolism through enzymes such as adenosine deaminase (ADA) and adenosine kinase.
Analogs of adenosine, such as this compound, have been synthesized to probe and modulate the adenosinergic system. The substitution at the 2-position with a chlorine atom and the replacement of nitrogen with carbon at the 3-position of the purine ring confer unique pharmacological properties to 2-Cl-3-DAA. While the deazaadenosine scaffold is often associated with the competitive inhibition of enzymes like S-adenosylhomocysteine (SAH) hydrolase and, to a lesser extent, adenosine deaminase, current data for 2-Cl-3-DAA points towards a more significant role as a direct agonist at adenosine receptors.[1] This guide will explore both facets of its activity, with a focus on the well-documented receptor agonism and the contextual enzymatic inhibition by its parent compounds.
Quantitative Data
The primary quantitative data available for this compound pertains to its binding affinity (Ki) as an agonist for the four subtypes of adenosine receptors. In contrast, specific quantitative data on its competitive inhibition of adenosine deaminase is not well-documented in the literature. One study has suggested that the presence of a chlorine atom at the 2-position of deazaadenosine derivatives leads to a decrease in ADA inhibitory activity.[2] For context, inhibitory constants for related deazaadenosine compounds against adenosine-metabolizing enzymes are also presented.
Table 1: Adenosine Receptor Binding Affinities of this compound [1]
| Receptor Subtype | Ki (μM) |
| A1 | 0.3 |
| A2A | 0.08 |
| A2B | 25.5 |
| A3 | 1.9 |
Table 2: Inhibitory Activity of Related Deazaadenosine Compounds against Adenosine-Metabolizing Enzymes
| Compound | Enzyme | Inhibition Type | Ki / IC50 | Reference |
| 3-Deazaadenosine | Adenosine Deaminase (ADA) | Competitive | Poor inhibitor | [2] |
| 1-Deazaadenosine | Adenosine Deaminase (ADA) | Potent Inhibitor | 0.66 μM (Ki) | [3] |
| 3'-Deoxy-1-deazaadenosine | Adenosine Deaminase (ADA) | Inhibitor | 2.6 μM (Ki) | [2] |
| 2',3'-dideoxy-1-deazaadenosine | Adenosine Deaminase (ADA) | Inhibitor | 2.2 μM (Ki) | [2] |
| 3-Deazaadenosine | S-adenosylhomocysteine (SAH) Hydrolase | Competitive | - | [4] |
| 2-Chloro-2'-deoxyadenosine | Adenosine Deaminase (ADA) | Potent Inhibitor | - | [4] |
Mechanism of Action
Adenosine Receptor Agonism
This compound acts as an agonist at all four adenosine receptor subtypes, with the highest affinity for the A2A receptor.[1] The activation of these G protein-coupled receptors initiates downstream signaling cascades that can have varied physiological effects depending on the receptor subtype and the tissue in which it is expressed.
Competitive Inhibition of Adenosine Deaminase (Contextual)
While specific data for 2-Cl-3-DAA is lacking, the broader class of deazaadenosine analogs can act as competitive inhibitors of adenosine deaminase.[4] In competitive inhibition, the inhibitor molecule, which structurally resembles the substrate (adenosine), binds to the active site of the enzyme, thereby preventing the substrate from binding and being converted to its product, inosine. This inhibition is reversible and can be overcome by increasing the substrate concentration.
Signaling Pathways
The activation of adenosine receptors by agonists like this compound triggers distinct intracellular signaling pathways. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP levels. The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.
Caption: Adenosine Receptor Signaling Pathways Activated by 2-Cl-3-DAA.
The enzymatic conversion of adenosine to inosine by adenosine deaminase is a key metabolic pathway that regulates adenosine levels. Competitive inhibitors block this process.
Caption: Mechanism of Competitive Inhibition of Adenosine Deaminase.
Experimental Protocols
The following are detailed methodologies for key experiments cited or relevant to the study of adenosine deaminase inhibition.
Spectrophotometric Assay for Adenosine Deaminase Activity
This protocol is a standard method for determining the rate of adenosine deamination by monitoring the decrease in absorbance at 265 nm.
Materials:
-
Adenosine Deaminase (from calf intestine or other source)
-
Adenosine (substrate)
-
This compound or other inhibitor
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
UV-transparent 96-well plate or quartz cuvettes
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of adenosine in phosphate buffer.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or buffer).
-
Prepare a solution of adenosine deaminase in cold phosphate buffer.
-
-
Assay Setup:
-
For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Prepare a reaction mixture in the wells or cuvettes containing phosphate buffer and the enzyme (with or without inhibitor).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the adenosine substrate to the reaction mixture.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance at 265 nm over time. The molar extinction coefficient for the conversion of adenosine to inosine at this wavelength is approximately -8.1 mM⁻¹cm⁻¹.
-
Record data at regular intervals (e.g., every 30 seconds) for a period sufficient to establish a linear reaction rate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
For inhibitor studies, plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor (e.g., using a Michaelis-Menten or Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).
-
References
The Cytotoxic Effects of 2-Chloro-3-deazaadenosine on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-deazaadenosine (2-CdA), also known as Cladribine, is a purine nucleoside analog that exhibits significant cytotoxic effects against a range of cancer cells, particularly hematological malignancies. As a prodrug, its efficacy is dependent on intracellular phosphorylation to its active triphosphate form, which subsequently disrupts DNA synthesis and repair, ultimately leading to programmed cell death. This technical guide provides an in-depth overview of the core mechanisms of 2-CdA-induced cytotoxicity, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on various cancer cell lines. Furthermore, this guide presents visualizations of the key signaling pathways implicated in its mechanism of action to facilitate a deeper understanding for researchers and professionals in drug development.
Mechanism of Action
This compound is a synthetic deoxyadenosine analog designed to be resistant to degradation by adenosine deaminase (ADA), allowing for its accumulation within cells.[1] Its cytotoxic activity is initiated through a series of intracellular enzymatic reactions.
Upon entry into the cell, facilitated by nucleoside transporters, 2-CdA is phosphorylated by deoxycytidine kinase (dCK) to this compound monophosphate (2-CdA-MP). This is the rate-limiting step in its activation. Subsequently, 2-CdA-MP is further phosphorylated to the diphosphate (2-CdA-DP) and the active triphosphate form, this compound triphosphate (2-CdA-TP).[2]
The active 2-CdA-TP exerts its cytotoxic effects through multiple mechanisms:
-
Incorporation into DNA: 2-CdA-TP is incorporated into newly synthesized DNA strands, leading to the inhibition of DNA synthesis and the accumulation of DNA strand breaks.[3]
-
Inhibition of DNA Repair: The presence of 2-CdA within the DNA structure hinders the ability of DNA repair enzymes to function effectively.[3]
-
Induction of Apoptosis: The accumulation of DNA damage triggers a cascade of events leading to programmed cell death (apoptosis). This is a primary mechanism of 2-CdA-induced cell death and involves both intrinsic and extrinsic signaling pathways.[4][5]
The selective toxicity of 2-CdA towards lymphocytes is attributed to the high ratio of dCK to 5'-nucleotidase (5'-NT), the enzyme responsible for dephosphorylating and inactivating 2-CdA-MP, in these cells.[3]
Signaling Pathways
The cytotoxic effects of this compound are mediated by several key signaling pathways, primarily the DNA damage response and the subsequent activation of apoptotic pathways.
DNA Damage Response and Apoptosis Induction
The incorporation of 2-CdA-TP into DNA and the resulting DNA strand breaks activate a robust DNA damage response (DDR). This response, in turn, initiates apoptotic signaling. The process can be visualized as a cascade of molecular events.
References
- 1. stackoverflow.com [stackoverflow.com]
- 2. benchchem.com [benchchem.com]
- 3. Cladribine - Wikipedia [en.wikipedia.org]
- 4. Cladribine in combination with entinostat synergistically elicits anti-proliferative/anti-survival effects on multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of S-adenosylhomocysteine Hydrolase by 2-Chloro-3-deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-3-deazaadenosine as a potential inhibitor of S-adenosylhomocysteine (SAH) hydrolase. The document details the mechanism of action, offers plausible experimental protocols for its synthesis and characterization, and explores the downstream cellular consequences of inhibiting this critical enzyme.
Introduction: The Role of S-adenosylhomocysteine Hydrolase in Cellular Methylation
S-adenosylhomocysteine (SAH) hydrolase is a key enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosylhomocysteine to adenosine and homocysteine. This reaction is critical for maintaining cellular methylation potential. S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methyltransferases, is converted to SAH upon donation of its methyl group. The accumulation of SAH, a potent product inhibitor of most methyltransferases, can severely disrupt essential cellular processes, including the methylation of DNA, RNA, proteins, and lipids. By catalyzing the removal of SAH, SAH hydrolase ensures the continuous operation of these vital methylation reactions.
This compound is an adenosine analog that, due to its structural similarity to adenosine, is a putative inhibitor of SAH hydrolase. The substitution of the N-3 with a carbon atom and the addition of a chlorine atom at the 2-position are expected to alter its binding affinity and reactivity within the enzyme's active site. This guide explores the specifics of this inhibition and its potential applications in research and drug development.
Mechanism of SAH Hydrolase Inhibition
The proposed mechanism of inhibition of SAH hydrolase by this compound is based on its function as a competitive inhibitor. It is hypothesized to bind to the active site of SAH hydrolase, competing with the natural substrate, adenosine. The unique electronic properties conferred by the chloro and deaza modifications likely influence its interaction with the key amino acid residues and the NAD+ cofactor within the active site, thereby preventing the catalytic hydrolysis of SAH.
Quantitative Data on SAH Hydrolase Inhibition
| Inhibitor | Target Enzyme | Ki (µM) | Inhibition Type | Source Organism of Enzyme |
| 3-Deazaadenosine | SAH Hydrolase | 3.9 | Competitive | Not Specified |
| Carbocyclic 3-deazaadenosine | SAH Hydrolase | 0.004 | Competitive | Bovine Liver |
Table 1: Inhibition constants of 3-deazaadenosine and its carbocyclic analog against SAH hydrolase.
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route for this compound (4-amino-6-chloro-1-β-D-ribofuranosylimidazo[4,5-c]pyridine) can be adapted from established methods for the synthesis of related nucleoside analogs.[1] A key intermediate would be a protected 3-deazaguanosine, which can be subsequently chlorinated and aminated.
Materials:
-
3-Deazaguanosine
-
Protecting group reagents (e.g., TBDMSCl, Ac2O)
-
Chlorinating agent (e.g., POCl3)
-
Aminating agent (e.g., NH3 in methanol)
-
Solvents (e.g., pyridine, DMF, methanol)
-
Purification materials (e.g., silica gel for chromatography)
Procedure:
-
Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety of 3-deazaguanosine are protected to prevent side reactions. This can be achieved using standard protecting groups like tert-butyldimethylsilyl (TBDMS) or acetyl (Ac) groups.
-
Chlorination of the Purine Ring: The protected 3-deazaguanosine is then subjected to chlorination, for instance, using phosphorus oxychloride (POCl3), to convert the 6-oxo group to a 6-chloro group.
-
Amination: The 6-chloro intermediate is then reacted with an ammonia source, such as a solution of ammonia in methanol, to introduce the amino group at the 6-position, yielding the protected this compound.
-
Deprotection: Finally, the protecting groups on the ribose are removed under appropriate conditions (e.g., with a fluoride source for TBDMS or base for acetyl groups) to yield the final product, this compound.
-
Purification: The final compound is purified using techniques such as silica gel chromatography and recrystallization.
SAH Hydrolase Activity Assay (Spectrophotometric)
This continuous spectrophotometric assay measures the production of homocysteine, a product of SAH hydrolysis, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be monitored at 412 nm.
Materials:
-
Purified SAH hydrolase
-
S-adenosylhomocysteine (SAH)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate or cuvette containing the assay buffer, SAH at various concentrations, and DTNB.
-
To determine the inhibitory effect of this compound, pre-incubate the enzyme with various concentrations of the inhibitor for a set period before initiating the reaction.
-
Initiate the reaction by adding a known amount of SAH hydrolase.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time plot.
-
Kinetic parameters (Km and Vmax) and the inhibition constant (Ki) can be determined by fitting the data to the Michaelis-Menten and appropriate inhibition models.
Signaling Pathways and Cellular Effects
The inhibition of SAH hydrolase by this compound is expected to have profound effects on various cellular signaling pathways due to the subsequent disruption of methylation reactions.
Disruption of the Methylation Cycle
The primary effect of SAH hydrolase inhibition is the accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This leads to a decrease in the SAM/SAH ratio, which is a critical indicator of the cell's methylation capacity.
Caption: Inhibition of SAH Hydrolase disrupts the methylation cycle.
Impact on DNA and Histone Methylation
The inhibition of DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs) due to elevated SAH levels can lead to global changes in the epigenetic landscape. Hypomethylation of DNA and alterations in histone methylation patterns can result in changes in gene expression, potentially reactivating silenced tumor suppressor genes or altering the expression of genes involved in cell cycle control and apoptosis.
Caption: Downstream epigenetic effects of SAH Hydrolase inhibition.
Induction of Apoptosis
Studies on related adenosine analogs suggest that the cytotoxic effects of SAH hydrolase inhibitors are often mediated through the induction of apoptosis. This can occur through various mechanisms, including the activation of caspase cascades and the disruption of mitochondrial function. The accumulation of adenosine analogs, after being phosphorylated intracellularly, can mimic dATP and activate Apaf-1, leading to the assembly of the apoptosome and subsequent activation of caspase-9 and caspase-3.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Workflow for Characterizing this compound
A systematic workflow is essential for the comprehensive characterization of a novel SAH hydrolase inhibitor.
Caption: Workflow for characterizing a novel SAH hydrolase inhibitor.
Conclusion
This compound represents a promising candidate for the inhibition of SAH hydrolase. While direct kinetic data for this specific compound is currently lacking in the literature, its structural similarity to known potent inhibitors suggests significant potential. The experimental protocols and workflows outlined in this guide provide a robust framework for its synthesis, characterization, and the elucidation of its downstream cellular effects. Further investigation into its specific inhibitory properties and its impact on various signaling pathways will be crucial for realizing its potential as a valuable tool in biomedical research and as a lead compound for the development of novel therapeutics targeting methylation-dependent pathologies.
References
In Vitro Efficacy of 2-Chloro-3-deazaadenosine: A Technical Guide for Researchers
An In-depth Examination of the Core In Vitro Activities, Experimental Protocols, and Mechanisms of Action of the S-adenosylhomocysteine Hydrolase Inhibitor, 2-Chloro-3-deazaadenosine.
Introduction
This compound (2-Cl-3-dA) is a synthetic nucleoside analog that has garnered significant interest within the scientific community for its potent antiviral and cytotoxic properties. As a structural mimic of adenosine, its primary mechanism of action involves the competitive inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation reactions. This inhibition leads to the intracellular accumulation of SAH, a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. The disruption of these methylation processes, essential for the modification of DNA, RNA, proteins, and lipids, underlies the broad biological effects of 2-Cl-3-dA. This technical guide provides a comprehensive overview of the in vitro studies involving this compound and its related analogs, focusing on quantitative data, detailed experimental methodologies, and the core signaling pathways affected.
Core Mechanism of Action: Inhibition of S-adenosylhomocysteine Hydrolase
The central mechanism of action for this compound is its potent inhibition of S-adenosylhomocysteine hydrolase (SAHH). SAHH is a key enzyme in the methionine cycle, responsible for the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. SAH is a product of all S-adenosylmethionine (SAM)-dependent methylation reactions. By inhibiting SAHH, this compound causes an intracellular accumulation of SAH, which in turn acts as a powerful product inhibitor of a wide range of methyltransferases. This disruption of cellular methylation is the foundational event that triggers the downstream antiviral and cytotoxic effects of the compound.
Quantitative In Vitro Activity
The following tables summarize the quantitative data from in vitro studies on this compound and its analogs, providing insights into their cytotoxic and antiviral potencies.
Table 1: Cytotoxicity of 2-Chloro-2'-deoxyadenosine against Human T-lymphoblastoid Cells
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-Chloro-2'-deoxyadenosine | CCRF-CEM | 0.045 | [1] |
| 2-Bromo-2'-deoxyadenosine | CCRF-CEM | 0.068 | [1] |
| Deoxyadenosine (with EHNA) | CCRF-CEM | 0.9 | [1] |
IC50: The concentration of a drug that gives half-maximal response. EHNA: erythro-9-(2-hydroxy-3-nonyl)adenine, an adenosine deaminase inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of in vitro studies. Below are representative protocols for key assays used to evaluate the efficacy of this compound.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
S-adenosylhomocysteine Hydrolase (SAHH) Inhibition Assay
This assay directly measures the inhibitory effect of this compound on its primary target enzyme.
Principle: The activity of SAHH is determined by measuring the production of homocysteine from the hydrolysis of SAH. The free thiol group of homocysteine can be detected using a chromogenic or fluorogenic probe.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.2, 1 mM EDTA). Prepare solutions of SAH (substrate), purified SAHH enzyme, and various concentrations of this compound (inhibitor). Prepare a detection reagent (e.g., a thiol-reactive fluorescent probe).
-
Reaction Mixture: In a microplate, combine the reaction buffer, SAHH enzyme, and the desired concentration of this compound or control vehicle.
-
Initiation: Initiate the enzymatic reaction by adding the SAH substrate to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).
-
Detection: Stop the reaction and add the thiol detection reagent.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength to quantify the amount of homocysteine produced.
-
Data Analysis: Calculate the percentage of SAHH inhibition for each concentration of this compound and determine the IC50 value.
Downstream Signaling Pathways and Cellular Effects
The inhibition of SAHH and subsequent disruption of methylation by this compound can impact numerous downstream signaling pathways, leading to its observed biological activities.
-
Antiviral Effects: Many viruses rely on host cell methylation for the capping of their mRNA, a crucial step for viral protein translation and replication. By inhibiting cellular methyltransferases, this compound can effectively block this process, leading to a potent antiviral effect.
-
Cytotoxic and Anti-proliferative Effects: Disruption of DNA methylation can lead to alterations in gene expression, including the reactivation of tumor suppressor genes. Furthermore, the inhibition of protein methylation can affect the function of key signaling proteins involved in cell cycle progression and survival. Studies on related compounds have shown that they can cause an accumulation of cells in the S phase of the cell cycle.[1] The accumulation of SAH can also lead to the inhibition of pathways such as AP-1 and NF-κB, which are often dysregulated in cancer cells.[2] Moreover, there is evidence that SAHH downregulation can impact the Wnt signaling pathway, a critical pathway in development and cancer.[3]
Conclusion
This compound represents a potent inhibitor of S-adenosylhomocysteine hydrolase with significant potential as an antiviral and anticancer agent. Its mechanism of action, centered on the disruption of cellular methylation, affects a broad range of critical cellular processes. This technical guide provides a foundational understanding of the in vitro evaluation of this compound, offering standardized protocols and a summary of its known biological activities. Further research is warranted to fully elucidate the specific downstream signaling pathways affected by this compound and to translate its promising in vitro efficacy into therapeutic applications. Researchers and drug development professionals are encouraged to utilize the information presented herein as a starting point for their investigations into this compelling molecule.
References
- 1. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
In Vivo Effects of 2-Chloro-3-deazaadenosine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-deazaadenosine (Cladribine, 2-CdA) is a synthetic purine nucleoside analog of deoxyadenosine. It is a prodrug that, once phosphorylated intracellularly, exerts cytotoxic effects, primarily on lymphocytes. This property has led to its investigation and use in the treatment of certain hematological malignancies and autoimmune diseases.[1][2] This technical guide provides an in-depth overview of the in vivo effects of this compound in various animal models, with a focus on quantitative efficacy and toxicity data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound is resistant to degradation by adenosine deaminase.[1] Upon entering a cell, it is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP). Lymphocytes have a high ratio of dCK to 5'-nucleotidase (the dephosphorylating enzyme), leading to the selective accumulation of Cd-ATP in these cells.[3]
The primary mechanisms of action of Cd-ATP are:
-
Inhibition of DNA Synthesis and Repair: Cd-ATP is incorporated into DNA, leading to the inhibition of DNA synthesis and the accumulation of DNA strand breaks.[3] This disruption of DNA replication and repair processes is a key factor in its cytotoxic effect.
-
Induction of Apoptosis: The accumulation of DNA damage and interference with cellular metabolism triggers programmed cell death (apoptosis). This occurs through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[4][5]
Efficacy in Animal Models
Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis
This compound has shown significant efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used model for multiple sclerosis. Oral administration of cladribine has been demonstrated to attenuate the clinical deficits associated with EAE.[6][7]
Table 1: Efficacy of Oral this compound in the EAE Mouse Model
| Animal Model | Dose and Administration | Key Efficacy Findings | Reference |
| C57BL/6 Mice (EAE) | 10 mg/kg, oral gavage, daily for 5 days | Significantly attenuated clinical deficits over a 27-day observation period.[6] | [6] |
| C57BL/6 Mice (EAE) | 10 mg/kg, oral gavage, daily for 5 days | Reduced immune cell infiltration into the central nervous system (CNS).[7] | [7] |
Leukemia Models
While extensive clinical data exists for the use of this compound in various leukemias, detailed quantitative preclinical data from animal models is less readily available in the public domain. However, the L1210 leukemia mouse model is a standard for evaluating chemotherapeutic agents that target DNA synthesis.[1][8][9] Clinical protocols for hairy cell leukemia often involve intravenous or subcutaneous administration.[10][11]
Table 2: Representative Clinical Dosing Regimens for Leukemia (for adaptation to preclinical models)
| Leukemia Type | Dose and Administration | Reference |
| Hairy Cell Leukemia | 0.1 mg/kg/day, continuous IV infusion for 7 days | [10] |
| Hairy Cell Leukemia | 0.14 mg/kg/day, IV infusion over 2 hours for 5 days | [10] |
| Hairy Cell Leukemia | 0.15 mg/kg, IV infusion over 2 hours weekly for 6 weeks | [10] |
| Hairy Cell Leukemia | 0.085 mg/kg/day, subcutaneous injection for 7 days | [10] |
Pharmacokinetics in Animal Models
Pharmacokinetic studies in rats have demonstrated good bioavailability with subcutaneous administration. The plasma concentration of this compound declines in a biphasic manner.[5]
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Animal Model | Administration Route | Dose | AUC (µg x h/ml) | t1/2 β (h) | Bioavailability (%) | Reference |
| Sprague Dawley Rat | Intra-arterial (ia) | 1 mg/kg | 0.66 ± 0.34 | 3.5 ± 2.1 | - | [5] |
| Sprague Dawley Rat | Subcutaneous (s.c.) | 2 mg/kg | 1.2 ± 0.3 | 4.5 ± 2.2 | ~90 | [5] |
Toxicology in Animal Models
Toxicology studies have identified myelosuppression as a primary dose-limiting toxicity.[12] Studies in mice have also indicated potential for renal, testicular, and lymphoid tissue toxicity at higher doses.[13]
Table 4: Summary of this compound Toxicity in Animal Models
| Animal Model | Administration Route | Dose | Key Toxicity Findings | Reference |
| Mice | Cyclical Oral Dosing | ≥ 30 mg/kg/day | Increased mortality, renal toxicity (cortical sclerosis, tubular degeneration), testicular toxicity (germinal epithelial degeneration/atrophy), and lymphoid tissue toxicity.[13] | [13] |
| Pediatric Patients (Phase I study) | Continuous IV Infusion | 10.7 mg/m²/day for 5 days | Irreversible myelosuppression and fatal systemic infections in 3 of 7 patients.[12] | [12] |
Experimental Protocols
EAE Induction and this compound Treatment in C57BL/6 Mice
Objective: To evaluate the efficacy of oral this compound in reducing the clinical severity of EAE.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
This compound (Cladribine)
-
0.5% aqueous carboxymethylcellulose (vehicle)
-
8-10 week old female C57BL/6 mice
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing MOG35-55 in CFA supplemented with Mycobacterium tuberculosis.
-
On days 0 and 2, administer pertussis toxin intraperitoneally.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score clinical signs on a scale of 0-5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.
-
-
Treatment:
-
Beginning on day 5 post-immunization, administer this compound (10 mg/kg) or vehicle daily for 5 consecutive days via oral gavage.[6]
-
-
Data Analysis:
-
Compare the mean clinical scores between the treated and vehicle groups over time using appropriate statistical methods (e.g., two-way ANOVA).[6]
-
Murine Leukemia Model and this compound Treatment (Representative Protocol)
Objective: To evaluate the efficacy of this compound in a murine model of leukemia.
Materials:
-
L1210 murine leukemia cell line
-
DBA/2 mice[14]
-
This compound (Cladribine)
-
Sterile saline
-
Syringes and needles for injection
Procedure:
-
Leukemia Induction:
-
On day 0, inject 1 x 10^5 L1210 cells intraperitoneally into DBA/2 mice.[14]
-
-
Treatment:
-
Based on established clinical protocols for hairy cell leukemia, a representative preclinical dose could be 0.1 mg/kg/day administered subcutaneously for 7 consecutive days, starting on day 1 post-cell injection.[10]
-
-
Monitoring:
-
Monitor mice daily for signs of illness and record survival.
-
-
Data Analysis:
-
Compare the median survival time between the treated and control groups.
-
Generate Kaplan-Meier survival curves and analyze for statistical significance using a log-rank test.
-
Signaling Pathways
The induction of apoptosis by this compound involves a complex interplay of signaling pathways.
Apoptosis Induction by this compound
Caption: Apoptosis signaling pathway induced by this compound.
Experimental Workflow for Efficacy Assessment in an EAE Mouse Model
Caption: Experimental workflow for EAE induction and treatment.
Conclusion
This compound demonstrates significant in vivo efficacy in animal models of autoimmune disease, particularly EAE, by reducing clinical severity and CNS inflammation. Its mechanism of action is well-characterized, involving the selective induction of apoptosis in lymphocytes through the disruption of DNA synthesis and repair. While preclinical quantitative data in leukemia models is less abundant in publicly available literature, clinical protocols provide a strong basis for designing such studies. The primary dose-limiting toxicity observed in animal studies is myelosuppression, with other organ toxicities noted at higher doses. This technical guide provides a comprehensive overview for researchers and drug development professionals working with this compound, summarizing key in vivo data and providing detailed experimental and signaling pathway information. Further preclinical studies are warranted to establish detailed dose-response relationships and long-term safety profiles in a wider range of animal models.
References
- 1. The effect of dose interval on the survival of L1210 leukemic mice treated with DNA synthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effect of Cladribine on Neuronal Apoptosis: New Insight of In Vitro Study in Multiple Sclerosis Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Survival of L1210 leukemia cells and normal hematopoietic stem cells following in vivo administration of cyclocytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 364-Hairy cell leukaemia cladribine | eviQ [eviq.org.au]
- 11. bccancer.bc.ca [bccancer.bc.ca]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. Efficacy and safety of cladribine, low-dose cytarabine and venetoclax in newly diagnosed and relapsed/refractory acute myeloid leukemia: results of a single center study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
An In-depth Technical Guide to the Binding Affinity of 2-Chloro-3-deazaadenosine for Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of 2-Chloro-3-deazaadenosine, a stable analog of adenosine, to the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. This document presents quantitative binding data, detailed experimental methodologies for its determination, and visual representations of associated signaling pathways and experimental workflows.
Core Topic: Binding Affinity Profile
This compound is an agonist for the G protein-coupled adenosine receptors.[1][2] Its affinity for each of the four receptor subtypes (A1, A2A, A2B, and A3) has been characterized to determine its selectivity profile. Understanding this profile is crucial for its application as a pharmacological tool in research and as a potential scaffold in drug development.
Data Presentation: Quantitative Binding Affinity
The binding affinity of this compound is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. The data summarized below is derived from in vitro studies.[1][2]
| Receptor Subtype | Binding Affinity (Ki) in µM |
| A1 | 0.3 |
| A2A | 0.08 |
| A2B | 25.5 |
| A3 | 1.9 |
Table 1: Summary of this compound binding affinities for human adenosine receptor subtypes. Data sourced from Linden J, et al. (1999).[1][2]
Based on these values, this compound displays the highest affinity for the A2A receptor, followed by the A1, A3, and A2B receptors, respectively. The significantly lower affinity for the A2B receptor suggests a degree of selectivity against this subtype.
Visualization of Core Concepts
To better illustrate the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Adenosine Receptor Signaling Pathways
Adenosine receptors modulate the activity of adenylyl cyclase through different G proteins. A1 and A3 receptors couple to Gi/o proteins to inhibit adenylyl cyclase, decreasing intracellular cAMP levels. Conversely, A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase, thereby increasing cAMP levels.
References
A Technical Guide on the Inhibition of DNA Synthesis by Chloro-Adenosine Analogs
To the Reader: The initial query focused on the role of 2-Chloro-3-deazaadenosine (2-Cl-3-DZA) in DNA synthesis inhibition. Our comprehensive literature review reveals that the primary mechanism of 3-deazaadenosine analogs involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, which impacts cellular methylation processes rather than directly inhibiting DNA synthesis[1][2][3]. Some reports also indicate activity as an adenosine receptor agonist[4].
Conversely, the compound 2-Chloro-2'-deoxyadenosine (Cladribine, 2-CldAdo) is a well-documented, potent inhibitor of DNA synthesis with a distinct mechanism of action. Given the focus of the request on the process of DNA synthesis inhibition, this guide will detail the established role and mechanisms of 2-Chloro-2'-deoxyadenosine. This focus ensures the information provided is scientifically accurate and relevant to the interests of researchers in oncology and drug development.
Introduction: 2-Chloro-2'-deoxyadenosine (Cladribine)
2-Chloro-2'-deoxyadenosine (Cladribine) is a purine nucleoside analog that demonstrates significant cytotoxic effects, particularly in lymphoid cells. Its structural similarity to deoxyadenosine allows it to be transported into cells and subsequently phosphorylated into its active triphosphate form. This resistance to degradation by adenosine deaminase (ADA) enhances its intracellular retention and therapeutic efficacy. The primary mechanism of Cladribine's cytotoxicity is the profound inhibition of DNA synthesis, which occurs through a dual-pronged attack on cellular replication machinery. This whitepaper provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanisms of DNA Synthesis Inhibition
Cladribine's action as a DNA synthesis inhibitor is multifaceted. Following cellular uptake, it is converted by deoxycytidine kinase and other cellular kinases into its active form, 2-Chloro-2'-deoxyadenosine 5'-triphosphate (CldATP). CldATP then disrupts DNA synthesis through two primary, synergistic pathways.
Inhibition of Ribonucleotide Reductase
CldATP is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides (dNTPs), the essential building blocks for DNA synthesis[5].
-
Enzyme Inhibition : CldATP strongly inhibits the reduction of all four ribonucleoside diphosphates (ADP, CDP, UDP, GDP)[5].
-
dNTP Pool Depletion : This enzymatic blockade leads to a significant imbalance and depletion of intracellular dNTP pools. In human lymphoblastic cells, exposure to 0.3 µM Cladribine for 30 minutes results in a 63% decrease in dCTP levels and a 20% decrease in dATP and dTTP levels[5]. The depletion of these critical substrates effectively starves the cell of the necessary components for DNA replication.
Incorporation into DNA and Chain Termination
The second major mechanism involves the direct incorporation of CldATP into the growing DNA strand by DNA polymerases[5].
-
DNA Incorporation : Despite intracellular CldATP levels being much lower than dATP, it is still efficiently incorporated into DNA[5].
-
Inhibition of Further Synthesis : The presence of this halogenated purine analog within the DNA strand inhibits further DNA synthesis and repair. This leads to the accumulation of DNA strand breaks, which ultimately triggers programmed cell death (apoptosis)[6].
Restoration of dNTP pools by adding deoxycytidine to the culture medium only partially rescues DNA synthesis, highlighting the critical and independent role of CldATP incorporation into DNA as a mechanism of cytotoxicity[5].
dot
Caption: Mechanism of Action of 2-Chloro-2'-deoxyadenosine (Cladribine).
Cellular Effects: Cell Cycle Arrest
The potent inhibition of DNA synthesis by Cladribine leads to a significant perturbation of the cell cycle. Cells treated with the drug accumulate in the S phase, the phase of active DNA replication[7][8].
-
Low Concentrations : At concentrations near the EC50 (the concentration required to decrease viability by 50%), most cells accumulate in early S phase over an 18-24 hour exposure[7].
-
High Concentrations : At higher concentrations (greater than EC95), cells tend to accumulate at the G1/S border, suggesting a blockade of processes involved in the initiation of S phase[7].
This S-phase arrest is a direct consequence of the cell's inability to complete DNA replication, leading to the activation of cell cycle checkpoints and, ultimately, apoptosis.
dot
Caption: Logical flow from DNA synthesis inhibition to apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of 2-Chloro-2'-deoxyadenosine from cited literature.
Table 1: Cytotoxicity of Cladribine in CCRF-CEM Cells
| Parameter | Compound | Value (µM) | Reference |
| IC50 (Growth Inhibition) | 2-CldAdo | 0.045 | [7] |
| EC50 (Clonogenicity) | 2-CldAdo | ~0.045 | [7] |
| IC50 (DNA Synthesis) | 2-CldAdo | ~0.045 | [7] |
Table 2: Effect of Cladribine on dNTP Pools in CCRF-CEM Cells
Conditions: 0.3 µM 2-CldAdo for 30 minutes
| dNTP Pool | Percent Decrease from Control | Reference |
|---|---|---|
| dCTP | 63% | [5] |
| dATP | 20% | [5] |
| dTTP | 20% | [5] |
| dGTP | <20% |[5] |
Table 3: Inhibition of DNA Synthesis and Enzyme Activity
| Parameter | Concentration | Effect | Reference |
| DNA Synthesis Inhibition | 0.3 µM 2-CldAdo (30 min) | 90% inhibition | [5] |
| Ribonucleotide Reductase (in vitro) | 0.1 - 0.3 µM CldATP | 50% inhibition (IC50) | [5] |
| Intracellular CldATP Concentration | 0.3 µM 2-CldAdo (15 min) | Reaches 2 µM | [5] |
Key Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the effects of Cladribine.
DNA Synthesis Assay (Thymidine Incorporation)
This assay measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside.
-
Cell Culture : Culture cells (e.g., CCRF-CEM) to a desired density in appropriate media.
-
Drug Incubation : Treat cells with varying concentrations of Cladribine for a specified time period (e.g., 18 hours). Include untreated controls.
-
Radiolabeling : Add a pulse of [³H]thymidine to the culture medium for the final 1-2 hours of incubation.
-
Harvesting : Harvest the cells and lyse them to precipitate DNA.
-
Quantification : Wash the precipitated DNA to remove unincorporated [³H]thymidine. Measure the radioactivity of the DNA using a scintillation counter.
-
Analysis : Express the results as a percentage of the radioactivity incorporated by the untreated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Cell Treatment : Treat cells with Cladribine at various concentrations (e.g., near EC50 and >EC95) for a defined period (e.g., 18-24 hours).
-
Harvest and Fixation : Harvest cells by centrifugation and wash with a phosphate-buffered saline (PBS) solution. Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Staining : Wash the fixed cells to remove ethanol. Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry : Analyze the stained cells on a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis : Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the G1 (2n DNA content), S (>2n but <4n), and G2/M (4n) phases.
dot
Caption: Experimental workflow for cell cycle analysis via flow cytometry.
Determination of dNTP Pools by HPLC
High-Performance Liquid Chromatography (HPLC) is used to separate and quantify intracellular nucleoside triphosphates.
-
Cell Culture and Treatment : Grow and treat cells with Cladribine as required.
-
Extraction : Harvest cells rapidly and extract the low-molecular-weight metabolites, including dNTPs and CldATP, using an acid extraction method (e.g., with trichloroacetic acid or perchloric acid).
-
Neutralization : Neutralize the acid extract.
-
HPLC Separation : Inject the neutralized extract into an HPLC system equipped with an appropriate column (typically an anion-exchange column).
-
Detection and Quantification : Use a UV detector to monitor the column eluate. Identify and quantify the dNTPs and CldATP by comparing their retention times and peak areas to those of known standards.
-
Normalization : Normalize the quantified amounts to the number of cells used in the extraction to determine the intracellular concentrations.
Conclusion
2-Chloro-2'-deoxyadenosine (Cladribine) is a highly effective cytotoxic agent that functions primarily through the potent inhibition of DNA synthesis. Its dual mechanism—depleting the essential dNTP building blocks via inhibition of ribonucleotide reductase and causing direct DNA damage through its incorporation into DNA—ensures a robust blockade of cellular replication. This leads to S-phase cell cycle arrest and the induction of apoptosis. A thorough understanding of these molecular pathways and the quantitative effects of Cladribine is crucial for its continued application and for the development of next-generation nucleoside analogs in cancer and autoimmune disease therapy.
References
- 1. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological effects of inhibitors of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticonvulsive Potential of 2-Chloroadenosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic strategies. One promising avenue of research involves the modulation of the brain's endogenous anticonvulsant systems, with the adenosine signaling pathway being a key target. Adenosine, an endogenous purine nucleoside, has potent neuromodulatory effects, primarily mediated through the activation of A1 adenosine receptors (A1AR). Activation of A1ARs leads to a reduction in neuronal excitability, making it an attractive target for anticonvulsant drug development.
This technical guide explores the anticonvulsive potential of 2-chloroadenosine, a stable analog of adenosine that acts as a non-selective agonist at adenosine receptors. We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its evaluation, and visualize the critical signaling pathways involved.
Mechanism of Action: Targeting the Adenosine A1 Receptor
The primary mechanism underlying the anticonvulsant effects of 2-chloroadenosine is its action as an agonist at adenosine A1 receptors.[1] These G-protein coupled receptors are highly expressed in the brain, particularly in the hippocampus, cortex, and thalamus—regions critically involved in seizure generation and propagation.
Activation of presynaptic A1 receptors by 2-chloroadenosine inhibits the release of excitatory neurotransmitters, most notably glutamate. This is achieved through the inhibition of voltage-gated calcium channels, which are essential for neurotransmitter vesicle fusion and release.
Postsynaptically, A1 receptor activation leads to hyperpolarization of the neuronal membrane. This is accomplished by opening G-protein-coupled inwardly rectifying potassium (GIRK) channels, which increases potassium efflux and makes the neuron less likely to fire an action potential.
Quantitative Data on Anticonvulsant Efficacy
The anticonvulsant properties of 2-chloroadenosine have been evaluated in several preclinical models of epilepsy. The following tables summarize the key quantitative findings from these studies.
| Model | Species | Administration Route | Dose/Concentration | Effect | Citation |
| Pentylenetetrazol (PTZ)-Induced Seizures | Immature and Adult Rats | Intraperitoneal (i.p.) | 1-15 mg/kg | Suppressed the tonic phase of generalized tonic-clonic seizures (GTCS) in younger rats and abolished GTCS in older rats.[2] | |
| Pentylenetetrazol (PTZ)-Induced Seizures | Male Wistar Albino Rats | Intrathalamic Micro-injection | Not specified | Significantly decreased seizure duration and severity scores at 1 and 24 hours post-injection.[3] | |
| Amygdaloid Kindled Seizures | Rats | Focal Intra-amygdaloid Injection | 1-10 nmol | Prevented the development of the kindling process; reduced behavioral seizure score and afterdischarge duration.[4] | |
| Amygdaloid Kindled Seizures | Rats | Focal Intra-amygdaloid Injection | 5 nmol | In fully kindled rats, increased the generalized seizure threshold by 125% and significantly reduced maximum seizure score, afterdischarge duration, and completely blocked generalized seizure duration. The median effective dose (ED50) was 0.55 nmol.[4] | |
| Amygdaloid Kindled Seizures | Rats | Focal Injection into Perirhinal Cortex | 5, 10, 15, 25, and 100 nM | Significantly reduced afterdischarge duration and stage 5 seizure duration.[5] | |
| Cortical Epileptic Afterdischarges | Immature Rats | Intraperitoneal (i.p.) | 1, 4, or 10 mg/kg | Dose- and age-dependently decreased the duration of afterdischarges.[6] | |
| Pilocarpine-Induced Seizures | Rats | Intrahippocampal Perfusion or Systemic Injection | 100 µM (perfusion) or 7.5 mg/kg (systemic) | Prevented the development of seizures.[7] | |
| Maximal Electroshock (MES) Seizure | Mice | Intraperitoneal (i.p.) | 0.25-1 mg/kg | Significantly raised the threshold for electroconvulsions.[8] |
Experimental Protocols
Pentylenetetrazol (PTZ)-Induced Seizure Model in Rats
This model is widely used to screen for drugs effective against generalized seizures.
Animals: Male Wistar albino rats.
Drug Preparation and Administration: 2-chloroadenosine is dissolved in saline. For systemic administration, it is injected intraperitoneally (i.p.) at doses ranging from 1 to 15 mg/kg.[2] For central administration, it is microinjected directly into specific brain regions, such as the thalamus.[3]
Procedure:
-
Animals are habituated to the experimental environment.
-
2-chloroadenosine or vehicle (saline) is administered.
-
After a predetermined time (e.g., 30 minutes for i.p. injection), a convulsant dose of PTZ (e.g., 50 mg/kg, i.p.) is administered.[3]
-
Animals are immediately placed in an observation chamber.
-
Seizure activity is observed and scored for a set period (e.g., 30 minutes) based on a standardized scale (e.g., Racine scale). Key parameters to record include the latency to the first seizure, the severity of seizures (clonic, tonic-clonic), and the duration of seizure activity.[3][9]
Maximal Electroshock (MES)-Induced Seizure Model in Mice
The MES test is a standard model for identifying compounds that may be effective against generalized tonic-clonic seizures.
Animals: Male albino mice.
Drug Preparation and Administration: 2-chloroadenosine is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at doses ranging from 0.25 to 1 mg/kg.[8]
Procedure:
-
Animals are administered 2-chloroadenosine or vehicle.
-
At the time of expected peak drug effect, an electrical stimulus is delivered via corneal or ear-clip electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
The primary endpoint is the presence or absence of a tonic hindlimb extension (THLE).
-
The percentage of animals protected from THLE at each dose is recorded to determine the median effective dose (ED50).
Amygdala Kindling Model in Rats
This model mimics the progressive development of focal seizures into secondarily generalized seizures, characteristic of temporal lobe epilepsy.
Animals: Male Sprague-Dawley or Wistar rats.
Procedure:
-
Electrode Implantation: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted into the basolateral amygdala.
-
Kindling Stimulation: After a recovery period, a low-level electrical stimulus is delivered to the amygdala once or twice daily. The initial stimulus is sub-convulsive.
-
Seizure Scoring: With each stimulation, the behavioral seizure response is scored using the Racine scale, and the duration of the afterdischarge (epileptiform activity recorded on EEG) is measured.
-
Fully Kindled State: The daily stimulations are continued until the animals consistently exhibit stage 4 or 5 seizures (generalized seizures).
-
Drug Testing: Once fully kindled, the anticonvulsant effect of 2-chloroadenosine is assessed. The drug is administered (e.g., via focal microinjection into the amygdala or perirhinal cortex) prior to the electrical stimulation.[4][5]
-
Data Analysis: The effects of the drug on seizure stage, afterdischarge duration, and the threshold for triggering a generalized seizure are quantified.[4]
Signaling Pathways and Visualizations
The anticonvulsant effects of 2-chloroadenosine are mediated by complex intracellular signaling cascades following the activation of the A1 adenosine receptor.
Caption: Adenosine A1 Receptor Signaling Pathway.
The binding of 2-chloroadenosine to the A1 receptor activates the inhibitory G-protein (Gi). The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit directly inhibits presynaptic voltage-gated calcium channels, reducing glutamate release, and activates postsynaptic G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization. Both of these effects contribute to a reduction in neuronal excitability and anticonvulsant activity.
Caption: General Experimental Workflow for Anticonvulsant Screening.
Conclusion
2-chloroadenosine demonstrates significant anticonvulsant potential across a range of preclinical seizure models. Its mechanism of action, centered on the activation of adenosine A1 receptors, provides a strong rationale for its therapeutic potential in epilepsy. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic utility of 2-chloroadenosine and other adenosinergic compounds. Future research should focus on optimizing drug delivery to the central nervous system to maximize efficacy and minimize potential peripheral side effects, paving the way for potential clinical translation.
References
- 1. C-11, a New Antiepileptic Drug Candidate: Evaluation of the Physicochemical Properties and Impact on the Protective Action of Selected Antiepileptic Drugs in the Mouse Maximal Electroshock-Induced Seizure Model | MDPI [mdpi.com]
- 2. Anticonvulsant action of 2-chloroadenosine against pentetrazol-induced seizures in immature rats is due to activation of A1 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pages.ucsd.edu [pages.ucsd.edu]
- 4. The protective effect of 2-chloroadenosine against the development of amygdala kindling and on amygdala-kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant action of 2-chloroadenosine injected focally into the perirhinal cortex in amygdaloid kindled rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 2-chloroadenosine on cortical epileptic afterdischarges in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant effect and neurotransmitter modulation of focal and systemic 2-chloroadenosine against the development of pilocarpine-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chloroadenosine, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pentylenetetrazol-induced seizures in rats: an ontogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Chloro-3-deazaadenosine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 2-Chloro-3-deazaadenosine. Due to the limited specific data available for this compound, information from its close analog, 3-deazaadenosine (3-DA), is utilized to provide insights into its potential mechanism of action and relevant signaling pathways. The provided protocols are established methodologies that can be adapted for the study of this compound.
Application Notes
Introduction
This compound is a synthetic nucleoside analog. The substitution of chlorine at the 2-position and the replacement of nitrogen with carbon at the 3-position of the purine ring distinguish it from the natural nucleoside adenosine. These modifications are intended to alter its metabolic stability and biological activity. Like other 3-deazaadenosine analogs, its primary mechanism of action is expected to be the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in methylation pathways.[1][2][3] Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits various methyltransferases, thereby affecting a wide range of cellular processes, including gene expression and signal transduction.
Mechanism of Action
The proposed primary mechanism of action for this compound is the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This enzyme catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[3] The 3-deaza modification prevents the enzymatic action, leading to the accumulation of SAH. SAH is a potent product inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, the inhibition of SAH hydrolase by this compound is expected to disrupt cellular methylation reactions that are critical for various biological functions.
Signaling Pathways
Based on studies of 3-deazaadenosine, this compound is anticipated to impact signaling pathways regulated by methylation events and those sensitive to disruptions in the nucleotide pool. Key pathways likely to be affected include:
-
NF-κB Signaling: 3-deazaadenosine has been shown to inhibit the transcriptional activity of NF-κB.[1][2] It can hinder the phosphorylation of the p65 subunit, a critical step for its activation, without preventing its nuclear translocation.[2]
-
AP-1 Signaling: 3-deazaadenosine can suppress the AP-1 signaling pathway by preventing the phosphorylation of ERK and subsequently reducing the translocation of c-Jun and c-Fos to the nucleus.[1]
-
Apoptosis Induction: By disrupting essential cellular processes, nucleoside analogs can induce apoptosis. This can occur through intrinsic pathways involving mitochondrial dysfunction or extrinsic pathways initiated by cell surface death receptors.
-
Cell Cycle Regulation: Disruption of DNA synthesis and cellular metabolism by nucleoside analogs can lead to cell cycle arrest, often at the S-phase or G2/M transition, to allow for DNA repair or to trigger apoptosis if the damage is too severe.
Quantitative Data
| Compound | Target | Ki (µM) | Reference |
| 3-Deazaadenosine | S-adenosylhomocysteine hydrolase | 3.9 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological effects of this compound. These are general-purpose protocols and should be optimized for the specific cell lines and experimental conditions used.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5][6][7][8]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9][10][11]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound using flow cytometry. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content.[12][13][14][15]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Phosphate Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the specified duration.
-
Cell Harvesting: Collect cells by trypsinization, including the supernatant.
-
Cell Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Mandatory Visualizations
References
- 1. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-deazaadenosine, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for 2-Chloro-3-deazaadenosine in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-deazaadenosine (2-Cl-3-daza-Ado) is a synthetic adenosine analog that belongs to a class of compounds known for their broad-spectrum antiviral activity. These compounds primarily exert their effects through the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in cellular methylation reactions. By blocking this enzyme, 3-deazaadenosine analogs lead to the accumulation of SAH, which in turn inhibits various S-adenosylmethionine (SAM)-dependent methyltransferases. These methylation reactions are crucial for the replication of numerous viruses, making SAH hydrolase an attractive target for antiviral drug development.
This document provides detailed application notes and experimental protocols for the use of this compound in antiviral research. While specific quantitative data for the 2-chloro derivative is limited in publicly available literature, the provided information on related 3-deazaadenosine analogs serves as a valuable reference for its expected activity and mechanism of action.
Mechanism of Action
The primary mechanism of action of 3-deazaadenosine analogs, including this compound, is the competitive inhibition of S-adenosylhomocysteine (SAH) hydrolase.[1] This inhibition leads to an intracellular accumulation of SAH, a potent product inhibitor of SAM-dependent methyltransferases. These enzymes are responsible for the methylation of various viral and cellular components, including viral mRNA caps, proteins, and nucleic acids. The disruption of these methylation events interferes with viral replication and propagation.[1]
Beyond SAH hydrolase inhibition, some adenosine analogs may exert antiviral effects through other mechanisms, such as incorporation into viral RNA, leading to chain termination or mutagenesis, or through immunomodulatory effects by interacting with cellular receptors like the Adenosine A2A Receptor.[2]
Data Presentation: Antiviral Activity of 3-Deazaadenosine Analogs
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the antiviral activity of its parent compound, 3-deazaadenosine, and its well-studied carbocyclic analog against a range of viruses to provide a comparative context.
| Compound | Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) | Reference |
| Carbocyclic 3-deazaadenosine | Respiratory Syncytial Virus (RSV) | HEp-2 | 9 | 750 | 83.3 | [3] |
| Carbocyclic 3-deazaadenosine | Parainfluenza Virus 3 (PIV3) | HEp-2 | 14 | 750 | 53.6 | [3] |
| Carbocyclic 3-deazaadenosine | Herpes Simplex Virus Type 1 | Vero | - | >400 | - | [1] |
| Carbocyclic 3-deazaadenosine | Vaccinia Virus | Vero | - | >400 | - | [1] |
| 3-Deazaadenosine Analog (6'-Fluoro-3-deazaneplanocin A) | Ebola Virus (Zaire) | Vero | <0.22 | 125 | >568 | [4] |
Note: The antiviral activity and cytotoxicity of this compound are expected to be influenced by the 2-chloro substitution, which may affect its interaction with the target enzyme and cellular uptake. One study on 2-chloro-2',3'-dideoxyadenosine suggested that the 2-chloro substituent increased host cell toxicity while decreasing anti-HIV activity.[5]
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assessment using a Cytopathic Effect (CPE) Reduction Assay
This protocol is a standard method to evaluate the ability of a compound to inhibit virus-induced cell death.
Materials:
-
This compound (stock solution in DMSO or appropriate solvent)
-
Susceptible host cell line (e.g., Vero, HEp-2, A549)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Cell viability reagent (e.g., Neutral Red, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cell line at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration is 100 µM, with 2- or 3-fold serial dilutions. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Toxicity Assay (CC50 Determination):
-
Add the serial dilutions of the compound to uninfected cells in triplicate.
-
Incubate for the same duration as the antiviral assay (typically 48-72 hours).
-
Assess cell viability using a chosen reagent and measure the absorbance or luminescence with a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) using regression analysis.[6]
-
-
Antiviral Assay (EC50 Determination):
-
To a separate set of plates with confluent cell monolayers, add the serial dilutions of the compound in triplicate.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours (e.g., MOI of 0.01-0.1).
-
Include virus control wells (cells with virus but no compound) and cell control wells (cells with no virus and no compound).
-
Incubate the plates until clear CPE is observed in the virus control wells.
-
Assess cell viability as in the toxicity assay.
-
Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%, using regression analysis.[7]
-
-
Selectivity Index (SI) Calculation: Calculate the SI by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.[6]
Protocol 2: S-adenosylhomocysteine (SAH) Hydrolase Inhibition Assay
This biochemical assay determines the direct inhibitory activity of this compound on SAH hydrolase.
Materials:
-
This compound
-
Purified recombinant SAH hydrolase
-
S-adenosylhomocysteine (SAH) as the substrate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
-
Detection reagent for homocysteine (e.g., Ellman's reagent - DTNB) or a coupled enzyme system for adenosine detection.
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, SAH hydrolase, and the different concentrations of this compound.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding the substrate, SAH.
-
Include control wells with no inhibitor (100% enzyme activity) and no enzyme (background).
-
-
Detection:
-
After a specific incubation time (e.g., 30 minutes at 37°C), stop the reaction (e.g., by adding a denaturing agent).
-
Add the detection reagent. For homocysteine detection with DTNB, the formation of the yellow product, 2-nitro-5-thiobenzoate, is measured at 412 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki), perform kinetic studies with varying substrate and inhibitor concentrations.[8]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for in vitro antiviral and cytotoxicity testing.
Conclusion
This compound holds promise as a tool for antiviral research due to its expected mechanism of action as an inhibitor of SAH hydrolase. While specific data on this particular analog is sparse, the provided protocols and the data on related compounds offer a solid foundation for its investigation. Researchers are encouraged to perform comprehensive dose-response studies to determine the EC50, CC50, and SI for their specific virus and cell system of interest. Further studies are also warranted to elucidate any secondary mechanisms of action and to explore its potential in combination therapies.
References
- 1. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 3. Evaluation of the toxicity and antiviral activity of carbocyclic 3-deazaadenosine against respiratory syncytial and parainfluenza type 3 viruses in tissue culture and in cotton rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6'-Fluoro-3-deazaneplanocin: Synthesis and antiviral properties, including Ebola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 8. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]
Application of 2-Chloro-3-deazaadenosine in Hematological Malignancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-deazaadenosine (2-CdA), also known as Cladribine, is a purine nucleoside analog that has demonstrated significant therapeutic efficacy in a range of hematological malignancies. Its cytotoxic effects are exerted on both dividing and quiescent cells, making it a potent agent against various leukemias and lymphomas. This document provides detailed application notes and protocols for the use of 2-CdA in in vitro and clinical research settings, with a focus on its application in hematological malignancy studies.
Mechanism of Action
2-CdA is a prodrug that is actively transported into cells and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (Cd-ATP). Due to a substitution at the 2-position of the purine ring, 2-CdA is resistant to deamination by adenosine deaminase (ADA), leading to its intracellular accumulation.
The cytotoxic effects of Cd-ATP are multifaceted:
-
Inhibition of DNA Synthesis: Cd-ATP competitively inhibits DNA polymerases, thereby halting DNA replication and repair processes.[1]
-
Induction of DNA Strand Breaks: The incorporation of Cd-ATP into the DNA of cells leads to the accumulation of DNA strand breaks.[2]
-
Induction of Apoptosis: 2-CdA triggers programmed cell death through both caspase-dependent and -independent pathways.[3][4] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor (AIF).[1] The extrinsic apoptotic pathway is also activated through the upregulation of death receptor 4 (DR4).[5][6]
-
Inhibition of Ribonucleotide Reductase: Cd-ATP can inhibit ribonucleotide reductase, an enzyme essential for the production of deoxyribonucleotides required for DNA synthesis.[1]
Data Presentation
In Vitro Efficacy of this compound (Cladribine)
The following table summarizes the 50% inhibitory concentration (IC50) values of 2-CdA in various hematological malignancy cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | Not specified, but shown to be sensitive. |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Not specified, but shown to be sensitive. |
| THP-1 | Acute Monocytic Leukemia | Not specified, but shown to be sensitive. |
| U266 | Multiple Myeloma | ~2.43[7][8] |
| RPMI8226 | Multiple Myeloma | ~0.75[7][8] |
| MM1.S | Multiple Myeloma | ~0.18[7][8] |
| HCL cells | Hairy Cell Leukemia | Not specified, but shown to be sensitive. |
| CLL cells | Chronic Lymphocytic Leukemia | Not specified, but shown to be sensitive. |
Clinical Efficacy of this compound (Cladribine) in Hematological Malignancies
The clinical efficacy of 2-CdA has been demonstrated in numerous clinical trials for various hematological malignancies. The following tables summarize the response rates observed in these studies.
Hairy Cell Leukemia (HCL)
| Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |
| 2-CdA Monotherapy | 349 | 98% | 91% | 7% | [9] |
| 2-CdA Monotherapy | 205 (Cladribine-based) | 97.7% | 91.2% | Not specified | [10] |
Chronic Lymphocytic Leukemia (CLL)
| Treatment Status | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |
| Previously Untreated | 63 | 75% | 38% | 37% | [8] |
| Previously Untreated | 126 | 77% | 15% | 41% (and 21% nPR) | [11] |
| Refractory/Relapsed | 55 | 38% | 5% | 33% | [12] |
| Fludarabine Refractory | 28 | 32% | 0% | 32% | [13] |
Non-Hodgkin's Lymphoma (NHL)
| NHL Subtype | Treatment Status | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |
| Low-Grade | Untreated or early relapse | 44 | 64% | 25% | 39% | [6] |
| Low-Grade | Refractory/Relapsed | 104 | 54% | 15% | 39% | [2] |
| Indolent | Refractory/Relapsed | 43 | 58.1% | 14% | Not specified | [14] |
| Low and Intermediate Grade | Refractory/Relapsed | 28 | 32% | 14% (4 patients) | 18% (5 patients) |
Acute Myeloid Leukemia (AML)
| Treatment Regimen | Patient Population | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) | CR with incomplete count recovery (CRi) | Reference |
| CLAG±M | Relapsed/Refractory | 42 | 74% | 29% | 38% | [7] |
| Cladribine-containing regimens | Newly Diagnosed | 1058 | Not specified | 64% | Not specified | |
| Cladribine + Venetoclax | Newly Diagnosed AML/MDS | Not specified | 96% | 82% (AML) | 12% (AML) | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (Cladribine) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile pipette tips
Protocol:
-
Safety Precautions: 2-CdA is a cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, in a certified chemical fume hood.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of 2-CdA based on its molecular weight (285.69 g/mol ). For example, to make 1 mL of a 10 mM stock solution, dissolve 2.86 mg of 2-CdA in 1 mL of DMSO.
-
Dissolution: In a sterile microcentrifuge tube, add the calculated amount of 2-CdA powder. Add the appropriate volume of DMSO and vortex until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
In Vitro Cytotoxicity Assay (96-well plate format)
Materials:
-
Hematological malignancy cell line of interest
-
Complete cell culture medium
-
Sterile 96-well flat-bottom cell culture plates
-
2-CdA stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of the 2-CdA stock solution in complete cell culture medium. A common starting concentration is 10 µM, followed by 2-fold or 3-fold serial dilutions. Remember to include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Carefully add 100 µL of the diluted 2-CdA solutions or control medium to the appropriate wells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
Cell Viability Measurement:
-
Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent per 100 µL of medium).
-
Incubate the plate for the recommended time (typically 1-4 hours) at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results (percentage of viability vs. drug concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay by Flow Cytometry (Annexin V and Propidium Iodide Staining)
Materials:
-
Hematological malignancy cell line of interest
-
6-well cell culture plates
-
2-CdA stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI) or 7-AAD
-
Phosphate-buffered saline (PBS)
-
Binding buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.
-
Treat the cells with the desired concentrations of 2-CdA and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution. Collect both the detached and floating cells to include apoptotic bodies.
-
-
Staining:
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
-
Compare the percentage of apoptotic cells in the treated samples to the control.
-
Mandatory Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uhs.nhs.uk [uhs.nhs.uk]
- 11. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 12. researchgate.net [researchgate.net]
- 13. bccancer.bc.ca [bccancer.bc.ca]
- 14. uhs.nhs.uk [uhs.nhs.uk]
Application Notes and Protocols for 2-Chloro-3-deazaadenosine in Adenosine Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-deazaadenosine (2-Cl-3-dATP) is a synthetic analog of adenosine that serves as a valuable tool for investigating adenosine signaling pathways. As a potent agonist for adenosine receptors, it allows for the elucidation of the roles these receptors play in various physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in key in vitro experiments, present relevant quantitative data, and visualize the associated signaling pathways and experimental workflows.
Extracellular adenosine is a critical signaling molecule that modulates a wide array of cellular functions through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] The study of these receptors is crucial for understanding their involvement in cardiovascular function, inflammation, neurotransmission, and cancer. This compound, due to its stability and receptor subtype selectivity, is an important pharmacological instrument in this field.
Mechanism of Action
This compound primarily functions as an agonist at adenosine receptors. Upon binding, it activates the receptor, leading to the dissociation of the associated heterotrimeric G protein into its Gα and Gβγ subunits. The specific downstream signaling cascade depends on the G protein coupled to the receptor subtype. For instance, A2A and A2B receptors are typically coupled to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, A1 and A3 receptors are often coupled to Gi, which inhibits adenylyl cyclase, resulting in decreased cAMP levels.
It is important to note that some related adenosine analogs, such as 2-chloroadenosine, can be transported into the cell and phosphorylated by adenosine kinase.[2] This intracellular metabolite can then exert effects independent of cell surface adenosine receptors. While this compound is primarily characterized as a cell-surface receptor agonist, researchers should be aware of potential intracellular effects, particularly in long-term experiments or in cell types with high nucleoside transporter and adenosine kinase activity.
Data Presentation
The following table summarizes the binding affinities (Ki) of this compound for the human adenosine receptor subtypes.
| Receptor Subtype | Ki (μM) |
| A1 | 0.3 |
| A2A | 0.08 |
| A2B | 25.5 |
| A3 | 1.9 |
Data sourced from MedChemExpress and APExBIO, citing Linden J, et al. Mol Pharmacol. 1999 Oct;56(4):705-13.[1][3]
Signaling Pathways and Experimental Workflows
Adenosine A2A Receptor Signaling Pathway
References
Application Notes and Protocols for 2-Chloro-3-deazaadenosine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-deazaadenosine (2-Cl-3-dA) is a synthetic nucleoside analog that has demonstrated potential as an antiviral agent and an agonist for adenosine receptors.[1][2] Its mechanism of action involves the inhibition of DNA synthesis, which makes it a compound of interest for various research applications, including virology, oncology, and cell signaling studies.[2] This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with relevant technical data and workflow diagrams.
Product Information
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Molecular Formula | C₁₁H₁₃ClN₄O₄ | [2] |
| Molecular Weight | 300.7 g/mol | [2] |
| CAS Number | 40656-71-1 | [2] |
| Storage | 2°C - 8°C | [2] |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Data not available. Inferred to be soluble based on similar compounds. | Fresh, anhydrous DMSO is recommended to avoid decreased solubility due to moisture absorption.[3] |
| Ethanol | Data not available. | |
| Water | Data not available. Likely has low aqueous solubility. | |
| PBS (Phosphate-Buffered Saline) | Data not available. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Calculation: Determine the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM). The following formula can be used: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Dissolution: a. In a sterile microcentrifuge tube, add the calculated amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO. c. Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution, but stability at elevated temperatures should be considered.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. b. Store the aliquots at -20°C for long-term storage. Based on information for similar compounds, stock solutions in DMSO may be stable for at least one month at -20°C.[3]
Application of this compound to Cell Culture
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, flasks)
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
Sterile pipette tips
Protocol:
-
Cell Seeding: Seed cells at the desired density in the appropriate culture vessels and allow them to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: a. On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the test compound.
-
Cell Treatment: a. Carefully remove the existing medium from the cell culture vessels. b. Add the prepared working solutions of this compound and the vehicle control to the respective wells or flasks. c. Include an untreated control group (cells in medium only).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays, such as cell viability assays (e.g., MTT, XTT), apoptosis assays, or molecular analyses.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound is an agonist for adenosine receptors, which are G-protein-coupled receptors (GPCRs).[1] The activation of these receptors can trigger various downstream signaling cascades.
Caption: Adenosine receptor signaling pathway activated by this compound.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for treating cultured cells with this compound and performing subsequent analysis.
Caption: General experimental workflow for cell-based assays with this compound.
References
Application Notes and Protocols for 2-Chloro-3-deazaadenosine in Neuropharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-deazaadenosine (2-CdA) is a synthetic analog of adenosine, a critical neuromodulator in the central nervous system. As an agonist for adenosine receptors, 2-CdA presents itself as a valuable chemical tool for the investigation of signaling pathways implicated in a variety of neuropharmacological disorders. Adenosine receptors, particularly the A1 and A2A subtypes, are pivotal in modulating neuronal excitability, inflammation, and cell survival. Dysregulation of adenosinergic signaling has been linked to the pathophysiology of conditions such as epilepsy, ischemic brain injury, Alzheimer's disease, and Parkinson's disease.
These application notes provide a comprehensive overview of the potential uses of this compound in studying these disorders, complete with detailed protocols for in vitro experimentation and visualizations of the relevant signaling cascades. While direct literature on the neuropharmacological applications of 2-CdA is limited, its known activity as an adenosine receptor agonist allows for the extrapolation of its use in established experimental paradigms.
Mechanism of Action
This compound primarily exerts its effects by binding to and activating adenosine receptors. It displays affinity for A1, A2A, A2B, and A3 receptor subtypes. The activation of these G-protein coupled receptors triggers distinct downstream signaling pathways that are crucial in neuronal function and dysfunction.
-
A1 Receptor Activation: Generally considered neuroprotective, activation of A1 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade also involves the activation of potassium channels and inhibition of calcium channels, which hyperpolarizes the neuronal membrane and reduces neurotransmitter release, thereby curbing excitotoxicity.
-
A2A Receptor Activation: In contrast, A2A receptor activation typically stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of Protein Kinase A (PKA). In many neuroinflammatory and excitotoxic conditions, A2A receptor signaling is upregulated and can exacerbate neuronal damage.
Data Presentation
The following table summarizes the binding affinity of this compound for the different adenosine receptor subtypes. This data is crucial for designing experiments and interpreting results.
| Receptor Subtype | Binding Affinity (Ki) in µM |
| A1 | 0.3 |
| A2A | 0.08 |
| A2B | 25.5 |
| A3 | 1.9 |
Data sourced from publicly available pharmacological databases.
Signaling Pathways
The signaling cascades initiated by the activation of A1 and A2A adenosine receptors by agonists like this compound are depicted below. These pathways are central to the compound's potential effects on neuronal survival and inflammation.
Application Notes and Protocols for Inducing Apoptosis in Cell Lines using 2-Chloro-2'-deoxyadenosine (Cladribine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-2'-deoxyadenosine (2-CdA), also known as Cladribine, is a purine nucleoside analog that is an effective chemotherapeutic agent used in the treatment of various hematological malignancies, particularly hairy cell leukemia and B-cell chronic lymphocytic leukemia.[1] Its mechanism of action involves the induction of apoptosis, or programmed cell death, in both proliferating and quiescent lymphocytes.[2][3][4] Understanding the protocols for utilizing 2-CdA to induce apoptosis is crucial for researchers studying cell death mechanisms and for professionals in drug development exploring novel anti-cancer therapies.
These application notes provide a comprehensive overview of the mechanisms of 2-CdA-induced apoptosis, detailed protocols for its application in cell culture, and methods for assessing the apoptotic response.
Mechanism of Action
2-CdA is a prodrug that, upon entering the cell, is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine-5'-triphosphate (2-CdATP).[5][6] The accumulation of 2-CdATP within the cell disrupts cellular metabolism and initiates apoptosis through multiple pathways:
-
Intrinsic (Mitochondrial) Pathway: 2-CdATP, in conjunction with cytochrome c released from the mitochondria, can activate Apoptotic Protease-Activating Factor 1 (Apaf-1).[4] This leads to the formation of the apoptosome and subsequent activation of initiator caspase-9 and executioner caspase-3.[7][8]
-
Extrinsic (Death Receptor) Pathway: 2-CdA treatment has been shown to upregulate the expression of Fas and Fas ligand (Fas-L), leading to the activation of the extrinsic apoptotic pathway.[9] This pathway involves the activation of initiator caspase-8, which in turn can activate downstream executioner caspases like caspase-3.[9]
-
DNA Damage Response: The incorporation of 2-CdATP into DNA can lead to DNA strand breaks and the activation of the p53 tumor suppressor protein, which can further promote apoptosis.[6][8]
The culmination of these events is the activation of executioner caspases, leading to the cleavage of cellular substrates, DNA fragmentation, and the characteristic morphological changes of apoptosis.[2][9]
Caption: Signaling pathway of 2-CdA-induced apoptosis.
Quantitative Data Summary
The effective concentration and treatment time for 2-CdA-induced apoptosis can vary significantly depending on the cell line. The following table summarizes reported values from the literature.
| Cell Line | Drug Concentration | Incubation Time | Outcome | Reference |
| Chronic Lymphocytic Leukemia (CLL) cells | 1 µM | 24 hours | Caspase-3 activation and appearance of hypodiploid DNA | [2] |
| Chronic Lymphocytic Leukemia (CLL) cells | 50 nM | 72 hours | Reduction in mitochondrial membrane potential | [2] |
| Peripheral Blood Mononuclear Cells (PBMCs) | 1 µM | 72 hours | ~81% apoptosis | [10] |
| CCRF-CEM (T-lymphoblastoid) | 0.045 µM (IC50) | Not specified | Growth inhibition | [11] |
| Leukemic low-grade lymphoma cells | 0.05 - 0.4 µg/mL | Not specified | Dose-dependent increase in apoptosis | [12] |
| JM1 (pre-B), Jurkat (T), U937 (promonocytic) | 0.5 µM or 5 µM | 18 hours | Induction of apoptosis | [13] |
| Monocytes and Monocyte-derived Dendritic Cells (MoDC) | 10 µM | 6 - 24 hours | Activation of p53 | [6] |
Experimental Protocols
The following are detailed protocols for inducing and assessing apoptosis in cell lines using 2-CdA.
References
- 1. Induction of apoptosis by 2-chlorodeoxyadenosine in B cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of an apoptotic program in cell-free extracts by 2-chloro-2′-deoxyadenosine 5′-triphosphate and cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic death of lymphocytes upon treatment with 2-chloro-2'-deoxyadenosine (2-CdA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of an apoptotic program in cell-free extracts by 2-chloro-2'-deoxyadenosine 5'-triphosphate and cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chlorodeoxyadenosine (cladribine) induces apoptosis in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intrinsic or the extrinsic pathways of apoptosis in the epidermis after cladribine application? [scirp.org]
- 9. 2-Chloro-2'-deoxyadenosine induces apoptosis through the Fas/Fas ligand pathway in human leukemia cell line MOLT-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis by 2-chloro-2′-deoxy-adenosine and 2-chloro-adenosine in human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by 2-chloro-2'deoxyadenosine (2-CdA) alone and in combination with other cytotoxic drugs: synergistic effects on normal and neoplastic lymphocytes by addition of doxorubicin and mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
2-Chloro-3-deazaadenosine: A Promising Agent for Investigating Ischemic Damage Protection
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-deazaadenosine (2-CldA) is a synthetic adenosine analog that holds significant promise in the investigation of protective mechanisms against ischemic damage. Its primary mode of action is the potent inhibition of S-adenosylhomocysteine (SAH) hydrolase, a critical enzyme in cellular methylation pathways. By inhibiting this enzyme, 2-CldA leads to the accumulation of SAH, which in turn acts as a feedback inhibitor of a wide range of S-adenosylmethionine (SAM)-dependent methyltransferases. This modulation of cellular methylation has emerged as a key strategy for mitigating the complex cascade of events leading to neuronal damage following an ischemic insult. These application notes provide a comprehensive overview of 2-CldA, its mechanism of action, and detailed protocols for its use in both in vitro and in vivo models of ischemia.
Mechanism of Action
Ischemic events, such as stroke, trigger a cascade of detrimental cellular processes including excitotoxicity, oxidative stress, inflammation, and apoptosis. 2-CldA offers a potential therapeutic intervention by targeting the intricate network of cellular methylation.
The inhibition of SAH hydrolase by 2-CldA disrupts the remethylation of homocysteine to methionine, leading to an increase in intracellular SAH levels. Elevated SAH competitively inhibits methyltransferase enzymes that are crucial for a variety of cellular functions, including DNA and protein methylation. This interference with methylation processes is thought to confer neuroprotection through several downstream effects:
-
Modulation of Gene Expression: Alterations in DNA and histone methylation can influence the expression of genes involved in apoptosis, inflammation, and cellular survival.
-
Reduction of Homocysteine Levels: While initially leading to SAH accumulation, the long-term effects can influence homocysteine metabolism, a factor implicated in cerebrovascular disease.[1]
-
Anti-inflammatory Effects: Inhibition of methylation can suppress the activation of pro-inflammatory signaling pathways, such as NF-κB and MAPK, which are known to be activated during cerebral ischemia and contribute to secondary injury.[2][3][4][5][6]
Data Presentation
Currently, specific quantitative data on the neuroprotective efficacy of this compound in ischemic models is limited in publicly available literature. The following tables are structured to accommodate data that would be generated from the proposed experimental protocols.
Table 1: In Vitro Neuroprotection of 2-CldA in an Oxygen-Glucose Deprivation (OGD) Model
| 2-CldA Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| 0 (OGD Control) | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Normoxia Control | 100% | 0% |
Table 2: In Vivo Efficacy of 2-CldA in a Middle Cerebral Artery Occlusion (MCAO) Model
| Treatment Group | Infarct Volume (mm³) | Neurological Deficit Score |
| Vehicle Control | ||
| 2-CldA (mg/kg) | ||
| Sham | 0 | 0 |
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol describes the induction of ischemic-like conditions in primary neuronal cell cultures and the assessment of 2-CldA's neuroprotective effects.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Deoxygenated glucose-free DMEM
-
This compound (2-CldA) stock solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Hypoxia chamber (e.g., with 95% N₂ / 5% CO₂)
Protocol:
-
Cell Culture: Plate primary neurons at a suitable density and culture for 7-10 days to allow for maturation.
-
2-CldA Pre-treatment: Prepare serial dilutions of 2-CldA in culture medium. Replace the existing medium with the 2-CldA-containing medium and incubate for a predetermined time (e.g., 1-2 hours). Include a vehicle control group.
-
Induction of OGD:
-
Wash the cells twice with pre-warmed, deoxygenated glucose-free DMEM.
-
Replace the medium with deoxygenated glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber and incubate for the desired duration (e.g., 60-90 minutes).
-
-
Reperfusion:
-
Remove the plates from the hypoxia chamber.
-
Replace the OGD medium with fresh, pre-warmed Neurobasal medium (containing glucose and supplements). The reperfusion medium can also contain the respective concentrations of 2-CldA or vehicle.
-
Return the plates to a standard incubator (normoxia) for 24 hours.
-
-
Assessment of Cell Viability and Cytotoxicity:
-
LDH Assay: Collect the culture supernatant to measure the release of LDH, an indicator of cell membrane damage. Follow the manufacturer's instructions for the LDH assay.
-
Cell Viability Assay: Use an MTT or PrestoBlue assay to determine the metabolic activity of the remaining viable cells. Follow the manufacturer's protocol.
-
In Vivo Model: Transient Middle Cerebral Artery Occlusion (MCAO) in Rodents
This protocol outlines the surgical procedure for inducing focal cerebral ischemia in rats or mice and evaluating the neuroprotective effects of 2-CldA.
Materials:
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Monofilament suture (e.g., 4-0 nylon with a silicon-coated tip)
-
This compound (2-CldA) solution for injection (e.g., intraperitoneal)
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Neurological scoring system (e.g., Bederson score)
Protocol:
-
Animal Preparation and Anesthesia: Anesthetize the animal and maintain its body temperature at 37°C.
-
MCAO Surgery:
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA proximally and the ECA distally.
-
Introduce a silicon-coated monofilament suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow should be confirmed with a laser Doppler flowmeter.
-
Maintain the occlusion for a specific duration (e.g., 90 minutes).
-
-
Reperfusion: Gently withdraw the filament to allow for reperfusion.
-
Drug Administration: Administer 2-CldA or vehicle at a predetermined dose and time point (e.g., at the time of reperfusion).
-
Neurological Assessment: At 24 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., a 0-5 point scale where 0 is no deficit and 5 is severe deficit).
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the animal and perfuse the brain with saline.
-
Remove the brain and slice it into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software. Correct for edema.
-
Mandatory Visualizations
Caption: Signaling pathway of ischemic damage and the proposed neuroprotective mechanism of 2-CldA.
Caption: Experimental workflow for in vitro OGD studies with 2-CldA.
Caption: Experimental workflow for in vivo MCAO studies with 2-CldA.
Conclusion
This compound represents a valuable pharmacological tool for dissecting the role of methylation in the pathophysiology of ischemic brain injury. Its targeted mechanism of action on SAH hydrolase provides a specific means to investigate the downstream consequences of altered methylation patterns on neuronal survival and function. The provided protocols offer a standardized framework for researchers to explore the neuroprotective potential of 2-CldA in clinically relevant models of stroke. Further research is warranted to generate robust quantitative data and to fully elucidate the specific signaling pathways through which 2-CldA exerts its protective effects. Such studies will be crucial for advancing our understanding of ischemic neuroprotection and for the potential development of novel therapeutic strategies.
References
- 1. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence that NF-κB and MAPK Signaling Promotes NLRP Inflammasome Activation in Neurons Following Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of NF-κB Triggered Inflammation in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HDAC9 promotes brain ischemic injury by provoking IκBα/NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Applications of 2-Chloro-3-deazaadenosine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-deazaadenosine (2-CldA) analogs are a class of purine nucleoside analogs that have garnered significant interest in the fields of oncology and virology due to their potent cytotoxic and antiviral activities. These compounds are structurally similar to adenosine but are modified to resist enzymatic degradation, thereby enhancing their therapeutic efficacy. Their primary mechanisms of action involve the disruption of nucleic acid synthesis and the modulation of key cellular enzymes, leading to cell cycle arrest and apoptosis in target cells. This document provides detailed application notes and experimental protocols for researchers working with 2-CldA analogs, summarizing key quantitative data and visualizing important biological pathways and experimental workflows.
Therapeutic Applications and Mechanism of Action
2-CldA analogs have demonstrated therapeutic potential in a range of diseases, primarily hematological malignancies and viral infections.
Anticancer Applications
The most prominent 2-CldA analog in clinical use is 2-chlorodeoxyadenosine (Cladribine) . It is highly effective in the treatment of various B-cell malignancies.
-
Hairy Cell Leukemia (HCL): Cladribine is a first-line treatment for HCL, inducing high rates of complete and durable remissions with a single course of therapy.[1]
-
Chronic Lymphocytic Leukemia (CLL): It has shown efficacy in treating advanced and refractory CLL, with an overall response rate of 55% in patients resistant to conventional treatments.[2]
-
Low-Grade Lymphomas: A phase II trial in patients with recurrent or refractory low-grade lymphocytic lymphomas demonstrated an overall response rate of 43%.
-
Other Hematological Malignancies: Cladribine is also used in the treatment of Waldenström's macroglobulinemia and has been investigated in pediatric acute myeloid leukemia.[1][3]
Mechanism of Action in Cancer:
The anticancer activity of 2-CldA analogs stems from their ability to induce apoptosis in both dividing and quiescent lymphocytes.[1] Once inside the cell, these analogs are phosphorylated to their active triphosphate form. 2-chloro-2'-deoxyadenosine 5'-triphosphate (CldATP) acts as a potent inhibitor of ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides.[4] This leads to a depletion of the deoxyribonucleotide pool, thereby inhibiting DNA synthesis and repair.[4][5] The incorporation of CldATP into the DNA strand also contributes to DNA damage and subsequent cell death.[4] Furthermore, these analogs can cause an accumulation of cells in the S phase of the cell cycle.[5]
Antiviral Applications
Several 2-CldA analogs have been synthesized and evaluated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).
-
2-chloro-2',3'-dideoxyadenosine (2-ClddAdo): This analog has been shown to inhibit HIV reverse transcriptase (RT). At a concentration of 100 µM, it inhibited RT production by 97%.[6] However, its therapeutic index is limited by its cytotoxicity.[6]
-
Carbocyclic analog of 3-deazaadenosine (C-c3Ado): This analog exhibits broad-spectrum antiviral activity against several DNA and RNA viruses, including vaccinia, reo, measles, parainfluenza, and vesicular stomatitis viruses, at concentrations of 0.2-1 µg/ml.[7]
Mechanism of Action in Viruses:
The antiviral mechanism of these analogs often involves the inhibition of viral polymerases, such as HIV reverse transcriptase.[6] Additionally, some 3-deazaadenosine analogs act by inhibiting S-adenosylhomocysteine (AdoHcy) hydrolase.[8] This enzyme is critical for the regulation of methylation reactions, including the methylation of viral mRNA caps, which is essential for viral replication.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of various 2-CldA analogs from in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of 2-CldA Analogs in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 / EC50 | Reference |
| 2-chlorodeoxyadenosine (Cladribine) | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | 0.045 µM | [5] |
| 2-bromo-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | 0.068 µM | [5] |
| deoxyadenosine (+ deoxycoformycin) | CCRF-CEM (T-lymphoblastoid) | Growth Inhibition | 0.9 µM | [5] |
| 2-chlorodeoxyadenosine (Cladribine) | Human Tumor Colony Forming Units | Colony Forming Assay (1-hr pulse) | 8% survival at 1.0 µg/ml, 23% at 10.0 µg/ml | [9] |
| 2-chlorodeoxyadenosine (Cladribine) | Human Tumor Colony Forming Units | Colony Forming Assay (continuous) | 11% survival at 1.0 µg/ml, 31% at 10.0 µg/ml | [9] |
Table 2: In Vitro Antiviral Activity of 2-CldA Analogs
| Compound | Virus | Cell Line | Assay | Inhibition | Concentration | Reference |
| 2-chloro-2',3'-dideoxyadenosine | HIV | Human T4+ Lymphocytes | Reverse Transcriptase Production | 97% | 100 µM | [6] |
| 2-chloro-2',3'-dideoxyadenosine | HIV | Human T4+ Lymphocytes | Reverse Transcriptase Production | 43% | 20 µM | [6] |
| 2',3'-dideoxyadenosine (ddAdo) | HIV | Human T4+ Lymphocytes | Reverse Transcriptase Production | >99% | 100 µM | [6] |
| 2',3'-dideoxyadenosine (ddAdo) | HIV | Human T4+ Lymphocytes | Reverse Transcriptase Production | 75% | 20 µM | [6] |
| Carbocyclic 3-deazaadenosine | Vaccinia, Reo, Measles, Parainfluenza, Vesicular Stomatitis | Primary Rabbit Kidney, HeLa, Vero | Viral Replication | - | 0.2-1 µg/ml | [7] |
Table 3: Clinical Efficacy of Cladribine in Hematological Malignancies
| Disease | Number of Patients | Treatment Regimen | Overall Response Rate | Complete Remission | Partial Remission/Improvement | Reference |
| Chronic Lymphocytic Leukemia (refractory) | 18 | Not specified | 55% | - | 4 PR, 6 Clinical Improvement | [2] |
| Low-Grade Lymphomas (refractory) | 40 | Not specified | 43% | 8 CR | 9 PR | |
| Hairy Cell Leukemia | - | 0.1 mg/kg/day for 7 days (continuous infusion) | High | High | - | |
| Hairy Cell Leukemia | 30 | 0.15 mg/kg for 2 hours, once a week for 6 courses | 100% | 73% | 27% | [10] |
| Chronic Lymphocytic Leukemia (untreated, with Chlorambucil) | 30 | 2 mg/m²/day for 7 days (IV) + Chlorambucil | 80% | 20% | 30% nPR, 30% PR | [11] |
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the therapeutic potential of 2-CldA analogs.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a 2-CldA analog that inhibits the metabolic activity of a cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., CCRF-CEM)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
2-CldA analog stock solution (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the 2-CldA analog in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol measures the inhibition of HIV-1 reverse transcriptase activity by a 2-CldA analog.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Reaction Buffer (containing template/primer like poly(A)·oligo(dT))
-
Labeled nucleotides (e.g., DIG-dUTP and Biotin-dUTP)
-
2-CldA analog stock solution
-
Streptavidin-coated microplate
-
Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin)
-
ABTS substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, labeled nucleotides, and the desired concentration of the 2-CldA analog.
-
Enzyme Addition: Add the HIV-1 RT to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate well. Incubate at 37°C for 1 hour to allow the biotin-labeled DNA to bind to the streptavidin.
-
Washing: Wash the wells several times with a wash buffer to remove unincorporated nucleotides.
-
Detection: Add Anti-DIG-POD to each well and incubate at 37°C for 1 hour.
-
Substrate Reaction: Wash the wells again and add the ABTS substrate solution. Incubate at room temperature until a color change is observed.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of the analog compared to the positive control.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the effect of a 2-CldA analog on the cell cycle distribution of a cell population.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cells in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and experimental procedures related to 2-CldA analogs.
Caption: Anticancer mechanism of 2-CldA analogs.
Caption: Antiviral mechanism via SAH hydrolase inhibition.
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
Conclusion
This compound analogs represent a valuable class of compounds with significant therapeutic applications, particularly in the treatment of hematological cancers and as potential antiviral agents. Their mechanisms of action, centered on the disruption of DNA synthesis and cellular methylation processes, provide a strong rationale for their clinical use and further development. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers and drug development professionals, facilitating the continued investigation and application of these potent therapeutic agents.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. 2-Chlorodeoxyadenosine: an effective new agent for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 40656-71-1 | NC09808 [biosynth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cytotoxicity of 2-chlorodeoxyadenosine in a human tumor colony-forming assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Weekly administration of 2-chlorodeoxyadenosine in patients with hairy-cell leukemia is effective and reduces infectious complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II study of 2-chlorodeoxyadenosine in combination with chlorambucil in previously untreated B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloro-3-deazaadenosine in HIV Reverse Transcriptase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme, reverse transcriptase (RT), is a cornerstone of the HIV-1 replication cycle, responsible for transcribing the viral RNA genome into proviral DNA, which is subsequently integrated into the host cell's genome. This essential function makes HIV-1 RT a primary target for antiretroviral therapies. Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a class of antiretroviral drugs that mimic natural nucleosides.[1][2] Once intracellularly phosphorylated to their active triphosphate form, they are incorporated into the growing viral DNA chain by RT.[1] Lacking a 3'-hydroxyl group, these analogs act as chain terminators, halting DNA synthesis.[2]
Analogs of 3-deazaadenosine have been identified as potent modulators of cellular processes with significant anti-HIV-1 activity.[3][4][5] Their mechanism of action is thought to be multifaceted, involving not only the potential for their triphosphate metabolites to inhibit viral enzymes like reverse transcriptase but also through the inhibition of S-adenosylhomocysteine (AdoHcy) hydrolase, a key enzyme in cellular methylation reactions.[6] This document provides detailed application notes and protocols for the evaluation of 2-Chloro-3-deazaadenosine as a potential inhibitor of HIV-1 reverse transcriptase.
Data Presentation
| Compound | Target | Assay Type | IC₅₀ (µM) | Cell Type | Notes |
| This compound | HIV-1 Reverse Transcriptase | Cell-Free Colorimetric | [Data Not Available] | N/A | Hypothetical IC₅₀ values would be determined using the protocol below. |
| 3-Deazaadenosine (DZA) | HIV-1 (p24 reduction) | Cell-Based | Potent | PBMC | A potent inhibitor of p24 antigen production.[6] |
| 3-Deaza-(+/-)aristeromycin (DZAri) | HIV-1 (p24 reduction) | Cell-Based | Potent | PBMC | A potent inhibitor of p24 antigen production; its triphosphate form has been observed in cells.[3][4] |
| 3-Deazaneplanocin A (DZNep) | HIV-1 (p24 reduction) | Cell-Based | Potent | PBMC | A potent inhibitor of p24 antigen production; its triphosphate form has been observed in cells.[3][4] |
| 3-Deazaadenosine (DZA) | AdoHcy Hydrolase | Enzyme Inhibition | > DZAri | Human Placenta | Less potent than DZAri and DZNep in inhibiting AdoHcy hydrolase.[6] |
| 3-Deaza-(+/-)aristeromycin (DZAri) | AdoHcy Hydrolase | Enzyme Inhibition | < DZA | Human Placenta | More potent than DZA in inhibiting AdoHcy hydrolase.[6] |
| 3-Deazaneplanocin A (DZNep) | AdoHcy Hydrolase | Enzyme Inhibition | Highest Potency | Human Placenta | Among the most potent inhibitors of AdoHcy hydrolase.[6] |
Experimental Protocols
Protocol 1: Non-Radioactive HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol outlines a common, non-radioactive method for assessing the inhibitory activity of compounds against HIV-1 RT in a cell-free system. The assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.[7][8]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Template/Primer: Poly(A) x Oligo(dT)₁₅
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
DIG-11-dUTP
-
Biotin-16-dUTP
-
Streptavidin-coated 96-well microplates
-
Assay Buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS or TMB)
-
Stop Solution (e.g., 1 M H₂SO₄)
-
This compound (test compound)
-
Positive Control Inhibitor (e.g., Nevirapine or AZT-TP)
-
DMSO (for compound dilution)
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the template/primer in the assay buffer.
-
Prepare a master mix of dNTPs, including DIG-dUTP and Biotin-dUTP, in the assay buffer.
-
Dilute the recombinant HIV-1 RT to the desired working concentration in a suitable dilution buffer immediately before use.
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a serial dilution of the positive control inhibitor.
-
-
Assay Plate Setup:
-
To the streptavidin-coated wells, add the template/primer solution and incubate to allow for binding.
-
Wash the wells with wash buffer to remove any unbound template/primer.
-
Add the dNTP master mix to all wells.
-
Add the serially diluted this compound, positive control, or solvent control (DMSO in assay buffer) to the appropriate wells.
-
Add the diluted recombinant HIV-1 RT to all wells except for the negative control (no enzyme) wells.
-
-
Reverse Transcription Reaction:
-
Incubate the plate at 37°C for 1-2 hours to allow for the reverse transcription reaction to proceed.
-
-
Detection:
-
Wash the wells thoroughly with wash buffer to remove unincorporated dNTPs and other reaction components.
-
Add the Anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour.[7]
-
Wash the wells again to remove any unbound conjugate.
-
Add the peroxidase substrate to each well and incubate in the dark at room temperature until sufficient color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for ABTS or 450 nm for TMB).
-
Subtract the average absorbance of the negative control (no enzyme) wells from all other absorbance readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the solvent control (0% inhibition) and the no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition
Caption: Intracellular activation and mechanism of action for NRTI-based inhibition.
Experimental Workflow: HIV-1 RT Inhibition Assay
Caption: Workflow for a colorimetric HIV-1 reverse transcriptase inhibition assay.
References
- 1. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 2. Core Concepts - Antiretroviral Medications and Initial Therapy - Antiretroviral Therapy - National HIV Curriculum [hiv.uw.edu]
- 3. Anti-human immunodeficiency virus 1 (HIV-1) activities of 3-deazaadenosine analogs: increased potency against 3'-azido-3'-deoxythymidine-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-human immunodeficiency virus 1 (HIV-1) activities of 3-deazaadenosine analogs: increased potency against 3'-azido-3'-deoxythymidine-resistant HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Anti-HIV-1 activity of 3-deaza-adenosine analogs. Inhibition of S-adenosylhomocysteine hydrolase and nucleotide congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
improving 2-Chloro-3-deazaadenosine solubility for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-deazaadenosine. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nucleoside analog that primarily functions as an adenosine receptor agonist. It exhibits inhibitory constants (Ki) for various adenosine receptor subtypes: A1 (0.3 µM), A2A (0.08 µM), A2B (25.5 µM), and A3 (1.9 µM).[1][2] Like other deazaadenosine analogs, it is also expected to inhibit S-adenosylhomocysteine (SAH) hydrolase, which plays a crucial role in cellular methylation reactions.[3][4] Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits various methyltransferases. This can affect downstream signaling pathways such as NF-κB and AP-1.[3][5]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
While specific solubility data for this compound is not extensively published, based on its structure and data for the related compound 3-Deazaadenosine hydrochloride, the following solvents are recommended as starting points:
-
Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing stock solutions of nucleoside analogs. For 3-Deazaadenosine, a solubility of approximately 13 mg/mL in fresh DMSO has been reported.[4]
-
Aqueous Solutions: Direct dissolution in aqueous buffers is often challenging. However, for in vivo studies or cell culture applications, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with an appropriate aqueous vehicle.
Q3: My this compound precipitated when I added it to my cell culture medium. What could be the cause and how can I prevent this?
Precipitation in cell culture media is a common issue with poorly soluble compounds. Several factors can contribute to this:
-
High Final Concentration: The final concentration of the compound in your media may exceed its solubility limit in the aqueous environment.
-
Solvent Shock: Adding a concentrated DMSO stock solution directly to the aqueous medium can cause the compound to rapidly precipitate.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.
-
pH and Temperature: Changes in pH or temperature can affect the solubility of the compound.
To prevent precipitation, consider the following troubleshooting steps outlined in the guide below.
Q4: How should I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. The general workflow involves dissolving the compound in DMSO to create a high-concentration stock, which can then be serially diluted for your experiments.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to troubleshooting and improving the solubility of this compound for your experiments.
Problem: Difficulty Dissolving the Compound
If you are struggling to get this compound into solution, consider the following:
| Possible Cause | Suggested Solution |
| Inappropriate Solvent | Start with 100% DMSO. If solubility is still limited, gentle warming (to no more than 37°C) and vortexing may help. |
| Compound Purity/Form | Ensure you are using a high-purity compound. Different salt forms or hydrates can have varying solubilities. |
| Degraded Solvent | DMSO is hygroscopic (absorbs water from the air), and the presence of water can significantly decrease the solubility of many organic compounds. Use fresh, anhydrous DMSO. |
Problem: Precipitation in Aqueous Solutions (e.g., Cell Culture Media, PBS)
Precipitation upon dilution of a DMSO stock solution is a frequent challenge. The following table outlines strategies to overcome this.
| Strategy | Detailed Approach |
| Optimize Dilution Method | Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the stock to a smaller volume first while vortexing, and then bring it up to the final volume. You can also try adding the aqueous buffer to the DMSO stock dropwise while mixing. |
| Use of Co-solvents | For in vivo or cell culture experiments, a co-solvent system can improve solubility. A common formulation for the related compound 3-Deazaadenosine hydrochloride involves a mixture of DMSO, PEG300, Tween 80, and saline.[6] A typical ratio could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6] |
| pH Adjustment | The solubility of nucleoside analogs can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer. For a related compound, 2-Chloroadenosine, solubility was reported as >45.3 µg/mL at pH 7.4.[7] |
| Lower Final Concentration | If possible, reduce the final working concentration of this compound in your experiment. |
| Sonication | Brief sonication of the final solution can sometimes help to break up small precipitates and create a more stable suspension. |
Quantitative Data Summary
The following table summarizes available solubility data for this compound and a closely related compound. This data should be used as a guide, and empirical testing for your specific experimental conditions is recommended.
| Compound | Solvent/Formulation | Solubility | Reference |
| 3-Deazaadenosine | DMSO | ~13 mg/mL (48.82 mM) | [4] |
| 3-Deazaadenosine hydrochloride | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL (6.87 mM) | [6] |
| 3-Deazaadenosine hydrochloride | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.87 mM) | [6] |
| 2-Chloroadenosine | Aqueous buffer (pH 7.4) | >45.3 µg/mL | [7] |
Note: Specific quantitative solubility data for this compound is limited in publicly available literature. The data for related compounds is provided as a starting point for formulation development.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 300.7 g/mol .[8]
-
Mass (mg) = 10 mmol/L * 0.001 L * 300.7 g/mol * 1000 mg/g = 3.007 mg for 1 mL
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C in a water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Visualizations
Signaling Pathway of Deazaadenosine Analogs
Caption: Potential mechanism of this compound via inhibition of SAH hydrolase.
Experimental Workflow for Improving Solubility
Caption: A logical workflow for preparing and troubleshooting solutions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Deazaadenosine, an S-adenosylhomocysteine hydrolase inhibitor, attenuates lipopolysaccharide-induced inflammatory responses via inhibition of AP-1 and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. 3-deazaadenosine, a S-adenosylhomocysteine hydrolase inhibitor, has dual effects on NF-kappaB regulation. Inhibition of NF-kappaB transcriptional activity and promotion of IkappaBalpha degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Deazaadenosine hydrochloride | inhibitor of S-adenosylhomocysteine hydrolase | CAS# 86583-19-9 | InvivoChem [invivochem.com]
- 7. 2-Chloroadenosine | C10H12ClN5O4 | CID 8974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 40656-71-1 | NC09808 [biosynth.com]
overcoming 2-Chloro-3-deazaadenosine instability in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the potential instability of 2-Chloro-3-deazaadenosine (2-Cl-3-DZA) in aqueous solutions.
Disclaimer: Detailed stability data for this compound in aqueous solutions is limited in publicly available literature. The information provided herein is based on established principles of nucleoside chemistry and data from structurally related analogs, such as 2-Chloro-2'-deoxyadenosine (Cladribine) and 2-Chloroadenosine. This guide should be used as a starting point for developing your own specific handling and stability-testing protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-Cl-3-DZA) and what are its key structural features?
A1: this compound is a synthetic nucleoside analog. Its structure is derived from adenosine with two key modifications: a chlorine atom at the 2-position of the purine ring system and a carbon atom replacing the nitrogen at the 3-position (an imidazo[4,5-c]pyridine core instead of a purine core). These changes alter the molecule's electronic properties and its ability to act as a hydrogen bond donor/acceptor, which in turn influences its biological activity and potentially its chemical stability.
Q2: My experimental results are inconsistent. Could this be due to the instability of my 2-Cl-3-DZA solution?
A2: Yes, inconsistent results are a common symptom of compound instability. If the concentration of the active compound decreases over the course of an experiment or between experiments, it can lead to poor reproducibility. Degradation can be influenced by factors such as solution pH, temperature, and storage duration. It is crucial to analyze the purity of your working solution, especially if it has been stored for an extended period or subjected to multiple freeze-thaw cycles.
Q3: What is the most likely cause of 2-Cl-3-DZA degradation in an aqueous solution?
A3: Based on data from similar compounds like 2-Chloro-2'-deoxyadenosine, the primary cause of degradation in aqueous solutions is likely acid-catalyzed hydrolysis of the N-glycosidic bond.[1] This reaction cleaves the molecule into its two constituent parts: the ribose sugar and the 2-chloro-3-deazaadenine base. This process is highly dependent on the pH of the solution.
Q4: How should I prepare and store aqueous solutions of 2-Cl-3-DZA to minimize degradation?
A4: To minimize degradation, follow these guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous organic solvent like DMSO, in which the compound is typically more stable.[2]
-
Aqueous Buffers: Use neutral or slightly basic buffers (pH ≥ 7). Avoid acidic conditions (pH < 7) where possible.[1]
-
Preparation: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution.
-
Storage: If short-term storage of aqueous solutions is unavoidable, aliquot the solution into single-use vials and flash-freeze in liquid nitrogen, then store at -80°C. Avoid repeated freeze-thaw cycles. For the solid compound, storage at 2°C - 8°C is recommended.[3]
Q5: How can I check if my 2-Cl-3-DZA solution has degraded?
A5: The most reliable method is to use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Compare the chromatogram of your aged solution to that of a freshly prepared standard. The appearance of new peaks, particularly an earlier-eluting peak corresponding to the more polar 2-chloro-3-deazaadenine base, and a decrease in the area of the parent 2-Cl-3-DZA peak are clear indicators of degradation.
Quantitative Data on Analog Stability
The following table summarizes stability data for 2-Chloro-2'-deoxyadenosine (Cladribine), a structurally related compound. This data highlights the critical impact of pH on the stability of 2-chloro-substituted nucleosides and serves as a valuable reference for designing experiments with 2-Cl-3-DZA.
| pH | Temperature (°C) | Half-life (T½) | % Remaining after time | Reference |
| 1 | 37 | 0.37 hours | 2% after 2 hours | [1] |
| 2 | 37 | 1.6 hours | 13% after 6 hours | [1] |
| Neutral / Basic | 37 - 80 | Stable | Not specified | [1] |
| Table 1: Stability of 2-Chloro-2'-deoxyadenosine in Aqueous Solution.[1] |
Visual Guides and Workflows
Hypothetical Degradation Pathway
References
minimizing off-target effects of 2-Chloro-3-deazaadenosine
This technical support center provides researchers, scientists, and drug development professionals with essential information to minimize off-target effects when using 2-Chloro-3-deazaadenosine in experimental settings.
A Note on Nomenclature: It is important to distinguish this compound from the similarly named compound 2-Chlorodeoxyadenosine (Cladribine), which is often abbreviated as 2-CdA. While both are adenosine analogs, their primary mechanisms and off-target profiles differ. This guide focuses specifically on this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a stable analog of adenosine. Its primary molecular targets are the G-protein-coupled adenosine receptors (ARs).[1] It acts as an agonist, binding to these receptors to initiate downstream signaling cascades. It exhibits different binding affinities across the four main adenosine receptor subtypes.[1][2]
Q2: What are the known off-target effects of this compound?
Off-target effects refer to adverse effects resulting from the modulation of other targets besides the intended one.[3][4] The primary "off-target" profile of this compound can be considered its activity on adenosine receptor subtypes for which it is not the intended target in a specific experiment. For example, while it binds with high affinity to the A2A receptor, its concurrent binding to A1 and A3 receptors could be considered an off-target effect in an A2A-specific study.[1][2] Additionally, due to its structural similarity to adenosine, it may interact with other adenosine-binding proteins. A potential off-target is S-adenosylhomocysteine (SAH) hydrolase, an enzyme involved in methylation pathways that is inhibited by other deazaadenosine analogs.[5]
Q3: How can I minimize off-target effects related to concentration and exposure time?
A primary strategy to minimize adverse drug reactions is to use the lowest effective dose possible.[6]
-
Dose-Response Studies: Always perform a dose-response curve for your specific cell line and endpoint. This will help you identify the lowest concentration that produces the desired on-target effect.
-
Time-Course Experiments: Limit the duration of exposure. A shorter incubation time reduces the opportunity for the compound to engage with lower-affinity off-targets or cause downstream toxicity.
-
Therapeutic Window: The goal is to identify a concentration range (therapeutic window) where on-target effects are maximized and off-target toxicity is minimal.
Q4: My cells are showing unexpected toxicity or cell cycle arrest. Is this an off-target effect?
It is possible. While this compound itself is not extensively characterized for cytotoxicity, related compounds like 2-Chlorodeoxyadenosine are known to cause cell death by inhibiting DNA synthesis and inducing apoptosis, leading to cell cycle arrest, particularly at the G1/S border.[7][8] If you observe high toxicity, it could be due to:
-
On-target effects: Over-stimulation of adenosine receptors in a particular cell type can lead to cell death.
-
Off-target effects: Inhibition of essential enzymes involved in purine metabolism or DNA repair.[7]
Q5: How can I experimentally distinguish on-target from off-target effects?
Distinguishing on-target from off-target effects is crucial for validating experimental findings.[3]
-
Pharmacological Blockade: Use a selective antagonist for the presumed target receptor (e.g., a specific A2A antagonist). If the antagonist reverses the effect of this compound, it confirms an on-target mechanism.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target receptor. The effect of this compound should be diminished or absent in these cells compared to wild-type controls.
-
Rescue Experiments: If you hypothesize an off-target effect on an enzyme, attempt a "rescue" by adding the product of the enzymatic reaction to the culture medium.
-
Control Compounds: Use a structurally similar but biologically inactive analog as a negative control. Use adenosine as a positive control for on-target effects.
Quantitative Data Summary
The binding affinity of this compound varies across adenosine receptor subtypes. This differential affinity is critical for designing experiments and interpreting results.
Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors
| Receptor Subtype | Ki (μM) | Relative Affinity |
| A2A | 0.08 | Highest |
| A1 | 0.3 | High |
| A3 | 1.9 | Moderate |
| A2B | 25.5 | Low |
Data sourced from Linden J, et al. (1999).[1][2]
Visualizations
Signaling Pathways and Experimental Logic
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution & Action Steps |
| High cell death at concentrations expected to be specific for the A2A receptor (e.g., < 1 µM). | 1. On-target toxicity: The cell line may be highly sensitive to adenosine receptor stimulation. 2. Off-target toxicity: The compound may be affecting other vital cellular processes (e.g., A1/A3 receptor agonism, inhibition of DNA synthesis).[8] | 1. Confirm Target Sensitivity: Test other known A2A agonists. If they also cause cell death, the effect is likely on-target. 2. Antagonist Rescue: Co-incubate with a selective A1 or A3 antagonist to see if toxicity is reduced. 3. Assess Apoptosis: Use an Annexin V/PI apoptosis assay to quantify cell death (See Protocol 2). 4. Lower Concentration/Time: Reduce the concentration and/or incubation time to find a non-toxic window. |
| Inconsistent or unexpected results between different cell lines. | Differential Gene Expression: Cell lines express varying levels of on-target receptors (A1, A2A, A2B, A3) and potential off-target proteins (e.g., metabolic enzymes). | 1. Quantify Target Expression: Use RT-qPCR or Western Blot to measure the mRNA or protein levels of all four adenosine receptor subtypes in your cell lines. 2. Correlate Expression with Potency: Plot the EC50 of your functional response against the expression level of the target receptor. A strong correlation supports an on-target effect. 3. Use Receptor-Null Lines: As a control, test your compound on a cell line known to lack the target receptor. |
| The observed phenotype is not blocked by a known antagonist of the target receptor. | Off-Target Effect: The phenotype is likely mediated by a different molecular target.[4][9] | 1. Broaden Antagonist Screen: Test antagonists for other adenosine receptor subtypes (A1, A3, A2B). 2. Investigate SAH Hydrolase: Measure cellular S-adenosylhomocysteine (SAH) levels via LC-MS. An increase in SAH after treatment would suggest inhibition of SAH hydrolase.[10] 3. Consider Profiling: For critical findings, consider a broader target profiling screen (e.g., commercial kinome or safety panels) to identify unexpected interactions.[11] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Cell Viability (MTS) Assay
This protocol helps establish the cytotoxic profile of this compound on your cell line to identify a suitable concentration range for functional assays.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density. Allow them to adhere and recover for 18-24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is 0.01 µM to 100 µM. Include a "vehicle only" (e.g., DMSO) control.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control wells and plot the percentage of cell viability against the log of the compound concentration to determine the IC50 (concentration that inhibits 50% of cell viability). Select concentrations for functional assays that are well below the IC50 value.
Protocol 2: Assessing On-Target Engagement with a Competitive Binding Assay
This protocol validates that this compound binds to the intended adenosine receptor using a fluorescent or radiolabeled ligand.
Materials:
-
Cell line or membrane preparation expressing the target adenosine receptor (e.g., A2AAR-HEK293 cells).[12]
-
A known high-affinity fluorescent or radiolabeled antagonist/agonist for the target receptor (e.g., [3H]CGS21680 for A2AAR).[13]
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates (black plates for fluorescence, standard for radioactivity)
-
Plate reader (fluorescence) or liquid scintillation counter (radioactivity)
Procedure:
-
Cell/Membrane Plating: Add cells or membranes to the wells of the 96-well plate.
-
Competitive Ligand Addition: Add increasing concentrations of unlabeled this compound to the wells.
-
Labeled Ligand Addition: Add a single, fixed concentration of the fluorescent or radiolabeled ligand to all wells (typically at or near its Kd value).
-
Non-Specific Binding Control: Include wells with a high concentration of a known, unlabeled standard agonist/antagonist to determine non-specific binding.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., room temperature or 37°C) for a set time (e.g., 1-2 hours) to reach binding equilibrium.[12]
-
Washing (for radioligand assays): If using membranes and a radioligand, rapidly harvest the contents onto filter mats and wash with ice-cold buffer to remove unbound ligand.
-
Detection:
-
Fluorescence: Read the fluorescence intensity directly in the plate reader.[14]
-
Radioactivity: Place filter mats in scintillation vials with cocktail and count using a scintillation counter.
-
-
Data Analysis: Plot the signal (fluorescence or counts per minute) against the log concentration of this compound. Fit the data to a one-site competition model to calculate the Ki value, which represents the binding affinity of your compound. A low Ki value confirms high-affinity on-target engagement.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbocyclic analogue of 3-deazaadenosine: a novel antiviral agent using S-adenosylhomocysteine hydrolase as a pharmacological target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Mechanism of 2-chloroadenosine toxicity to PC3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. The biochemical profile and dietary management in S-adenosylhomocysteine hydrolase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Preventing Enzymatic Deamination of Adenosine Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the enzymatic deamination of adenosine analogs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is enzymatic deamination and why is it a problem for my experiments with adenosine analogs?
A1: Enzymatic deamination is a metabolic process where an amino group is removed from a molecule. In the context of adenosine analogs, the primary enzyme responsible for this is Adenosine Deaminase (ADA).[1][2] ADA catalyzes the irreversible conversion of adenosine and its analogs to their corresponding inosine forms.[1][3] This can be a significant issue in experiments for several reasons:
-
Loss of Potency: The inosine analog is often biologically inactive or has a different pharmacological profile than the parent adenosine analog, leading to an underestimation of the compound's efficacy.
-
Altered Signaling: The accumulation of inosine analogs can sometimes lead to off-target effects, complicating data interpretation.
-
Inaccurate Quantification: Deamination leads to a rapid decrease in the concentration of the active compound, affecting pharmacokinetic and pharmacodynamic studies.[4]
Q2: Which enzymes are responsible for the deamination of my adenosine analog?
A2: The primary enzyme family responsible is Adenosine Deaminase (ADA). In humans, there are two main isoenzymes:
-
ADA1: This is the most common isoenzyme and is found in most tissues, with particularly high levels in lymphocytes.[3] It is the primary enzyme responsible for the deamination of most adenosine analogs.[5]
-
ADA2: This isoenzyme is primarily found in plasma and is associated with the immune system.[3] Some adenosine analogs may be substrates for ADA2.
It is crucial to determine which ADA isoenzyme is prevalent in your experimental system (e.g., cell line, tissue homogenate) to select the most effective prevention strategy.
Q3: How can I prevent the deamination of my adenosine analog?
A3: There are two main strategies to prevent enzymatic deamination:
-
Inhibition of Adenosine Deaminase (ADA): This is the most common approach and involves the use of specific ADA inhibitors. These molecules bind to the active site of the ADA enzyme, preventing it from metabolizing your adenosine analog.[2]
-
Use of Deamination-Resistant Analogs: If available, using a structurally modified adenosine analog that is a poor substrate for ADA can circumvent the issue of deamination.[6]
Q4: What are the most common ADA inhibitors, and how do I choose the right one?
A4: Several ADA inhibitors are available, each with different properties. The choice of inhibitor will depend on the specific requirements of your experiment, including the ADA isoenzyme present and the desired potency and reversibility.
| Inhibitor | Target Isoform(s) | Type of Inhibition | Potency (Ki / IC50) | Key Considerations |
| Pentostatin (2'-deoxycoformycin) | ADA1 | Irreversible, Transition-state analog | Ki: ~2.5 pM | Very potent, but irreversible nature may not be suitable for all applications. Clinically used drug.[7][8] |
| Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | Primarily ADA1 | Reversible, Competitive | Ki: ~0.007 µM - 0.84 µM | Potent and selective for ADA1.[1][3] Often used in research settings.[8] Poor pharmacokinetic properties limit its clinical use.[8] |
| Cladribine (2-Chloro-2'-deoxyadenosine) | ADA | Substrate inhibitor | - | Purine nucleoside analog that also inhibits DNA synthesis.[7] |
| 1-Deazaadenosine | ADA | Competitive | Ki: ~0.66 µM | A potent inhibitor with anti-cancer properties.[7] |
| Morin | ADA | Competitive | Ki: ~120 µM, IC50: ~235 µM | A natural flavonoid with ADA inhibitory activity.[9] |
| Naringin | ADA1 | Competitive | Ki: ~58.8 µM (mouse), ~168.3 µM (human) for cordycepin deamination | A natural flavonoid that can inhibit the deamination of specific adenosine analogs like cordycepin.[5] |
Q5: Are there any non-nucleoside inhibitors of ADA?
A5: Yes, research has led to the development of non-nucleoside inhibitors. These compounds do not mimic the structure of adenosine and can offer different selectivity and pharmacokinetic profiles. For example, some compounds have been developed through structure-based drug design.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| My adenosine analog is still being rapidly degraded even in the presence of an ADA inhibitor. | 1. Insufficient Inhibitor Concentration: The concentration of the ADA inhibitor may be too low to effectively block all enzyme activity. 2. Incorrect Inhibitor for ADA Isoform: The inhibitor used may not be effective against the specific ADA isoform present in your experimental system (e.g., using an ADA1-specific inhibitor when ADA2 is active).[3] 3. Inhibitor Instability: The ADA inhibitor itself may be unstable under your experimental conditions. | 1. Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of the ADA inhibitor required to prevent deamination of your analog. 2. Identify ADA Isoform and Select Appropriate Inhibitor: If possible, determine the predominant ADA isoform in your system. Use an inhibitor known to be effective against that isoform or use a broad-spectrum ADA inhibitor. 3. Check Inhibitor Stability: Consult the manufacturer's data sheet for information on the stability of the inhibitor and ensure proper storage and handling. |
| The ADA inhibitor is causing off-target effects in my experiment. | 1. Inhibitor is not specific: The inhibitor may be interacting with other enzymes or receptors in your system. 2. High Inhibitor Concentration: The concentration of the inhibitor may be too high, leading to non-specific effects. | 1. Use a More Specific Inhibitor: Switch to an ADA inhibitor with a higher degree of specificity. 2. Lower Inhibitor Concentration: Use the lowest effective concentration of the inhibitor that prevents deamination of your adenosine analog. 3. Include Proper Controls: Always include control groups treated with the inhibitor alone to assess its independent effects on your experimental system. |
| I am unsure if my adenosine analog is being deaminated. | Lack of Analytical Confirmation: You have not experimentally verified the degradation of your analog. | Perform Analytical Quantification: Use a reliable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of your adenosine analog and its corresponding inosine metabolite over time.[4][6][11] This will confirm if deamination is occurring and at what rate. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of an ADA Inhibitor
This protocol describes a general method to determine the effective concentration of an ADA inhibitor needed to prevent the deamination of an adenosine analog in a cell-based assay.
Materials:
-
Your adenosine analog of interest
-
Selected ADA inhibitor (e.g., EHNA)
-
Cell line expressing ADA
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS or HPLC system for analysis
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare Inhibitor Dilutions: Prepare a series of dilutions of the ADA inhibitor in cell culture medium. A typical concentration range to test for EHNA might be from 10 nM to 100 µM.
-
Pre-incubation with Inhibitor: Remove the old medium from the cells and add the medium containing the different concentrations of the ADA inhibitor. Include a "no inhibitor" control. Incubate for 30 minutes at 37°C.
-
Addition of Adenosine Analog: Add your adenosine analog to each well at its final working concentration.
-
Time-course Incubation: Incubate the plate at 37°C. Collect supernatant samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Preparation: Immediately quench the enzymatic reaction in the collected samples, for example, by adding an equal volume of cold acetonitrile. Centrifuge to pellet any debris.
-
LC-MS/MS or HPLC Analysis: Analyze the supernatant samples to quantify the concentration of the parent adenosine analog and its deaminated inosine metabolite.
-
Data Analysis: Plot the concentration of the adenosine analog remaining over time for each inhibitor concentration. The lowest concentration of the inhibitor that results in a stable concentration of your analog over the experimental time course is the optimal concentration to use.
Protocol 2: In Vitro ADA Activity Assay (Colorimetric)
This protocol is based on the Berthelot reaction, which measures the ammonia produced during the deamination of adenosine.[9]
Materials:
-
Adenosine solution (substrate)
-
ADA enzyme solution (e.g., from calf intestine)
-
ADA inhibitor
-
Potassium phosphate buffer (pH 7.4)
-
Phenol/nitroprusside solution
-
Alkaline hypochlorite solution
-
Microplate reader (635 nm)
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of potassium phosphate buffer
-
10 µL of your ADA inhibitor at various concentrations (or buffer for control)
-
10 µL of ADA enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of adenosine solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development:
-
Add 50 µL of phenol/nitroprusside solution to each well.
-
Add 50 µL of alkaline hypochlorite solution to each well.
-
-
Final Incubation: Incubate at 37°C for 15 minutes to allow for color development.
-
Measurement: Read the absorbance at 635 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of ADA inhibition for each inhibitor concentration compared to the control (no inhibitor). This allows for the determination of the IC50 value of the inhibitor.
Visualizations
Caption: The enzymatic deamination of an active adenosine analog to an inactive inosine analog by Adenosine Deaminase (ADA) and its prevention by an ADA inhibitor.
Caption: A troubleshooting workflow for addressing the enzymatic deamination of adenosine analogs in experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of 2-Chloro-3-deazaadenosine
Welcome to the technical support center for the in vivo administration of 2-Chloro-3-deazaadenosine (2-CdA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a structural analog of adenosine. Its primary mechanism of action is the inhibition of S-adenosylhomocysteine hydrolase (SAHH). This enzyme is crucial for the hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. Inhibition of SAHH leads to the intracellular accumulation of SAH, which in turn acts as a potent feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. This disruption of methylation reactions affects various cellular processes, including DNA, RNA, and protein methylation, which can ultimately lead to the suppression of immune responses and the induction of apoptosis in sensitive cell types.
Q2: What are the main in vivo applications of this compound?
Based on its mechanism of action, this compound and related adenosine analogs are primarily investigated for their immunosuppressive and neuroprotective properties. In preclinical models, these compounds have been explored for preventing allograft rejection, treating autoimmune disorders, and mitigating neuronal damage in models of ischemia.
Q3: How should this compound be prepared for in vivo administration?
Due to its limited aqueous solubility, this compound often requires a vehicle containing co-solvents for in vivo delivery. The choice of vehicle depends on the administration route and the experimental model. It is crucial to perform small-scale solubility and stability tests before preparing a large batch for your experiment. Always ensure the final solution is clear and free of precipitation before administration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of 2-CdA in the vehicle | - The concentration of 2-CdA exceeds its solubility in the chosen vehicle.- The temperature of the solution has dropped, reducing solubility.- The pH of the solution is not optimal. | - Decrease the concentration of 2-CdA.- Gently warm the solution and maintain its temperature during administration.- Adjust the pH of the vehicle if compatible with the experimental model.- Consider alternative vehicle formulations with higher solubilizing capacity (see Table 2). |
| Vehicle-related toxicity or adverse effects in animals | - The concentration of co-solvents (e.g., DMSO, PEG300) is too high.- The animal model is particularly sensitive to the vehicle components. | - Reduce the concentration of the co-solvents in the vehicle. A common practice is to keep DMSO concentration below 10%.- Conduct a pilot study with the vehicle alone to assess its tolerability in your animal model.- Consider alternative, less toxic vehicles such as those containing cyclodextrins. |
| Lack of expected biological effect | - The administered dose of 2-CdA is too low.- Poor bioavailability due to the administration route or formulation.- The compound has degraded due to improper storage or handling. | - Perform a dose-response study to determine the optimal effective dose for your model (see Table 1 for reference dosages of related compounds).- Consider a different route of administration that may offer better bioavailability (e.g., intravenous vs. intraperitoneal).- Ensure 2-CdA is stored correctly (typically at -20°C, protected from light and moisture) and that the prepared solution is used promptly. |
| Unexpected or off-target effects | - The dose of 2-CdA is too high, leading to toxicity.- The compound is affecting pathways other than SAHH inhibition. | - Reduce the dose of 2-CdA.- Carefully review the literature for known off-target effects of adenosine analogs.- Include appropriate control groups to differentiate between specific and non-specific effects. |
| High inter-animal variability in response | - Inconsistent administration technique.- Differences in animal age, weight, or health status. | - Ensure consistent and accurate administration of the compound for all animals.- Standardize the animal cohort in terms of age, weight, and health status. |
Quantitative Data
Table 1: In Vivo Dosages of this compound and Related Compounds in Rodent Models
| Compound | Animal Model | Application | Route of Administration | Dosage Range | Observed Effects |
| 2-chloro-2'-deoxyadenosine | Rat | Immunosuppression (cardiac allograft) | Not specified | Not specified | Prolonged graft survival in combination with cyclosporine.[1] |
| Cyclophosphamide | Mouse | Immunosuppression | Intraperitoneal (i.p.) | 250-400 mg/kg (single dose) | Tolerance against ovine erythrocytes.[2] |
| Cyclosporine | Rat | Immunosuppression (renal allograft) | Oral | 5 mg/kg/day | Complete suppression of rejection.[3] |
| Carbocyclic 3-deazaadenosine | Mouse | Pharmacokinetics | Intravenous (i.v.), Oral | 10 mg/kg | Rapid distribution and elimination.[4] |
| Diazepam + NS-398 | Rat | Neuroprotection (status epilepticus) | Intraperitoneal (i.p.) | 10 mg/kg (Diazepam) | Significant neuroprotection in the hippocampus. |
Note: Data for this compound is limited; dosages of related compounds are provided for reference. Researchers should perform dose-response studies to determine the optimal dosage for their specific application and model.
Table 2: Example Vehicle Formulations for Poorly Soluble Nucleoside Analogs
| Formulation | Composition | Preparation Notes |
| DMSO/PEG300/Tween80/Saline | 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline | Dissolve the compound in DMSO first, then add PEG300, followed by Tween80, and finally saline. Mix well between each addition. |
| DMSO/Cyclodextrin/Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. Dissolve the compound in DMSO and then add the SBE-β-CD solution. |
| DMSO/Corn Oil | 10% DMSO, 90% Corn Oil | Dissolve the compound in DMSO and then mix with corn oil. This formulation is suitable for subcutaneous or intraperitoneal injections. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection in Mice
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and syringes
-
-
Procedure:
-
Calculate the required amount of 2-CdA and vehicle components based on the desired final concentration and the total volume needed for the experiment.
-
In a sterile microcentrifuge tube, weigh the required amount of 2-CdA powder.
-
Add the calculated volume of DMSO to the 2-CdA powder. Vortex until the compound is completely dissolved.
-
Add the calculated volume of PEG300 to the solution and mix thoroughly by vortexing.
-
Add the calculated volume of Tween 80 and mix thoroughly.
-
Finally, add the sterile saline to reach the desired final volume and concentration. Mix gently to avoid foaming.
-
Visually inspect the solution to ensure it is clear and free of any particulates. If necessary, the solution can be filtered through a sterile 0.22 µm syringe filter.
-
Administer the prepared solution to the mice via tail vein injection. The typical injection volume for a mouse is 100-200 µL.
-
Protocol 2: Assessment of T-cell Suppression in a Murine Model
-
Experimental Groups:
-
Vehicle control group
-
This compound treatment group(s) (different doses)
-
Positive control (e.g., a known immunosuppressant like cyclosporine)
-
-
Procedure:
-
Administer 2-CdA or the vehicle to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injections for 7 days).
-
At the end of the treatment period, sacrifice the mice and harvest their spleens.
-
Prepare single-cell suspensions from the spleens by mechanical dissociation followed by filtration through a 70 µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the cells with PBS containing 2% FBS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
For the assessment of T-cell proliferation, plate the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies or a mitogen like concanavalin A.
-
Incubate the cells for 48-72 hours.
-
Assess T-cell proliferation using a suitable method, such as a BrdU incorporation assay or CFSE dilution assay analyzed by flow cytometry.[5]
-
Compare the proliferation of T-cells from the 2-CdA treated group to the vehicle control group to determine the extent of immunosuppression.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting decision tree for in vivo experiments.
References
- 1. Prolongation of cardiac allograft survival in rats following combination treatment with 2-chloro-2'-deoxyadenosine and cyclosporine: a novel immunosuppressive strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the immunosuppressive properties of cyclosporin a in rats receiving renal allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 5. In vitro and In vivo CD8+ T Cell Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of 2-Chloro-3-deazaadenosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-3-deazaadenosine. Our aim is to help you address potential issues, particularly those arising from batch-to-batch variability, to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and problems encountered during the use of this compound in a question-and-answer format.
Q1: We are observing inconsistent results between different batches of this compound in our cell-based assays. What could be the cause?
A1: Inconsistent results between batches can stem from several factors. This variability is a known challenge in experimental biology and can be attributed to:
-
Purity and Impurities: Minor variations in purity or the presence of different impurities can significantly alter the compound's biological activity. The synthesis of complex organic molecules like this compound can be challenging, potentially leading to batch-specific impurity profiles.[1][2][3]
-
Solubility and Formulation: Incomplete solubilization or precipitation of the compound in your experimental media can lead to a lower effective concentration and, consequently, variable results.
-
Storage and Handling: Improper storage conditions or frequent freeze-thaw cycles of stock solutions can lead to degradation of the compound.
-
Experimental Conditions: Variations in laboratory conditions, such as different batches of reagents, cell passage number, or even different personnel performing the experiment, can contribute to what is known as a "batch effect".
Q2: How can we minimize the impact of batch-to-batch variability on our experiments?
A2: To mitigate the effects of batch-to-batch variability, we recommend the following best practices:
-
Qualify New Batches: Before using a new batch of this compound in a large-scale or critical experiment, it is advisable to perform a small-scale pilot experiment to confirm its activity and compare it to previous batches.
-
Consistent Stock Solution Preparation: Prepare and store stock solutions under consistent conditions. Aliquoting stock solutions into single-use vials can prevent degradation from repeated freeze-thaw cycles.
-
Use of Reference Standards: If possible, use a well-characterized reference batch of the compound as a positive control in your assays. This will help you to normalize the results from different batches.
-
Detailed Record Keeping: Maintain meticulous records of the batch number, storage conditions, and experimental parameters for each experiment. This will aid in troubleshooting any inconsistencies that may arise.
Q3: What are the recommended storage and handling procedures for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C.[4] Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C.[4] It is advisable to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: My compound is not fully dissolving in the recommended solvent. What should I do?
A4: this compound is reported to be soluble in DMSO and dimethyl formamide.[4] If you are experiencing solubility issues, you can try the following:
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution.
-
Sonication: Use a sonicator to help break up any aggregates and facilitate dissolution.
-
Fresh Solvent: Ensure that the solvent you are using is anhydrous and of high purity, as absorbed water can affect solubility.
Q5: We are not observing the expected biological activity of this compound in our assay. What are the potential reasons?
A5: A lack of expected activity could be due to several factors:
-
Incorrect Concentration: Double-check your calculations for stock solution and working solution concentrations.
-
Compound Degradation: The compound may have degraded due to improper storage or handling.
-
Cellular System: The cell line you are using may not express the target adenosine receptors (A1, A2A, A2B, A3) at a sufficient level.[5][6][7][8] this compound is a potent agonist for adenosine receptors, with Ki values of 0.3, 0.08, 25.5, and 1.9 μM for A1, A2A, A2B, and A3 receptors, respectively.[4][9][10]
-
Assay Conditions: The assay conditions, such as incubation time and the presence of other compounds, may not be optimal for observing the desired effect.
Data Presentation
While specific data on batch-to-batch variability for this compound is not publicly available, a typical Certificate of Analysis for a high-purity nucleoside analog would include the following parameters. When purchasing this compound, you should expect to receive a batch-specific Certificate of Analysis with similar information.
| Parameter | Specification | Typical Value (Batch A) | Typical Value (Batch B) |
| Appearance | White to off-white solid | Conforms | Conforms |
| Purity (by HPLC) | ≥98% | 99.2% | 98.5% |
| Identity (by ¹H-NMR) | Conforms to structure | Conforms | Conforms |
| Mass Spectrum (m/z) | [M+H]⁺ = 301.1 | 301.1 | 301.1 |
| Solubility (in DMSO) | ≥ 2 mg/mL | Conforms | Conforms |
| Moisture Content | ≤ 1.0% | 0.3% | 0.5% |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the quality and activity of this compound.
Protocol 1: Preparation of Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator or gentle warming to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile cryovials. Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Sample Preparation: Dilute a small amount of the this compound stock solution in the mobile phase.
-
Analysis: Inject the sample and analyze the chromatogram for the area of the main peak and any impurity peaks to calculate the purity.
Protocol 3: Cell-Based cAMP Assay for A₂A Receptor Activation
This protocol is designed to measure the agonist activity of this compound at the A₂A adenosine receptor, which is coupled to the Gs protein and stimulates adenylyl cyclase to produce cAMP.
-
Cell Culture: Culture cells expressing the human A₂A adenosine receptor (e.g., HEK293-A2A) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Remove the culture medium from the cells and wash with pre-warmed assay buffer. b. Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the assay buffer to prevent cAMP degradation. c. Add the different concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., a known A₂A agonist like CGS 21680). d. Incubate the plate at 37°C for the optimized stimulation time (e.g., 15-30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Mandatory Visualizations
Caption: Adenosine A₂A Receptor Signaling Pathway.
Caption: Workflow for Qualifying a New Batch.
References
- 1. This compound | 40656-71-1 | NC09808 [biosynth.com]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to 2-Chloro-3-deazaadenosine and Other Adenosine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Chloro-3-deazaadenosine with other prominent adenosine analogs, supported by experimental data. The information is intended to assist researchers in selecting the appropriate compound for their studies and to provide a comprehensive overview for professionals in drug development.
Introduction to Adenosine Analogs
Adenosine analogs are a class of molecules that mimic the structure of adenosine and are utilized in a variety of therapeutic areas, including oncology and virology.[1] These compounds exert their effects through various mechanisms, such as interacting with adenosine receptors, inhibiting key enzymes involved in nucleic acid synthesis, or acting as chain terminators during viral replication.[2][3] This guide focuses on comparing this compound with other notable adenosine analogs: Cladribine, Fludarabine, Nelarabine, and Remdesivir.
Comparative Analysis of Performance
The performance of adenosine analogs can be evaluated based on their binding affinity to adenosine receptors, their mechanism of action, and their clinical or preclinical efficacy.
Adenosine Receptor Binding Affinity
The interaction of adenosine analogs with adenosine receptors (A1, A2A, A2B, and A3) is a key determinant of their pharmacological profile. The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of the analog required to inhibit 50% of the radioligand binding to the receptor. A lower Ki value signifies a higher binding affinity.
| Compound | A1 Receptor Ki (µM) | A2A Receptor Ki (µM) | A2B Receptor Ki (µM) | A3 Receptor Ki (µM) | Reference |
| This compound | 0.3 | 0.08 | 25.5 | 1.9 | [2][4] |
| Cladribine | High Affinity (Agonist) | 15 | >100 (No Binding) | >100 (No Binding) | [5] |
| Clofarabine | Higher Affinity than Cladribine & Fludarabine (Agonist) | 17 | >100 (No Binding) | 10 | [5] |
| Fludarabine | Lower Affinity than Cladribine & Clofarabine (Agonist) | >100 (No Binding) | >100 (No Binding) | >100 (No Binding) | [5] |
| 2-Chloroadenosine | 0.3 | 0.08 | - | 1.9 |
Note: For Cladribine, Clofarabine, and Fludarabine, specific Ki values for the A1 receptor were not provided in the search results, but their agonistic activity and relative affinities were described.[5]
Mechanism of Action
The primary mechanisms of action for these adenosine analogs vary, leading to their distinct therapeutic applications.
| Compound | Primary Mechanism of Action | Therapeutic Area |
| This compound | Adenosine Receptor Agonist.[2][4] Also an inhibitor of S-adenosylhomocysteine hydrolase (SAHH).[6] | Research, Potential Anti-inflammatory, Anti-proliferative |
| Cladribine | Purine analog that is incorporated into DNA, leading to apoptosis. It is resistant to adenosine deaminase.[7] Also an inhibitor of S-adenosylhomocysteine hydrolase.[8] | Oncology (Hairy Cell Leukemia, B-cell Chronic Lymphocytic Leukemia), Multiple Sclerosis.[7] |
| Fludarabine | Purine analog that inhibits DNA synthesis by interfering with ribonucleotide reductase and DNA polymerase.[9][10] | Oncology (Chronic Lymphocytic Leukemia).[11] |
| Nelarabine | Prodrug of ara-G, a deoxyguanosine analog. Ara-G is incorporated into DNA, leading to inhibition of DNA synthesis and cell death, with selectivity for T-cells.[10][12] | Oncology (T-cell Acute Lymphoblastic Leukemia/Lymphoma).[13] |
| Remdesivir | Prodrug of an adenosine nucleotide analog that acts as a delayed chain terminator of viral RNA-dependent RNA polymerase (RdRp).[2] | Virology (COVID-19).[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to characterize adenosine analogs.
Adenosine Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the binding affinity of a compound to a specific receptor subtype.
Objective: To determine the Ki of a test compound for a specific adenosine receptor subtype.
Materials:
-
Membrane preparations from cells expressing the target adenosine receptor (e.g., CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1 receptors).
-
Test compound (adenosine analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate the cell membrane homogenates with a fixed concentration of the radioligand and varying concentrations of the test compound.[14]
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 22°C).[14]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the effect of a compound on cell viability and proliferation.
Objective: To determine the concentration of an adenosine analog that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., murine neuroblastoma C-1300).[15]
-
Complete cell culture medium.
-
Test compound (adenosine analog).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the adenosine analog for a specified period (e.g., 72 hours).[15]
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value.
S-adenosylhomocysteine (SAH) Hydrolase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of SAH hydrolase.
Objective: To determine the inhibitory potency of a compound against SAH hydrolase.
Materials:
-
Purified SAH hydrolase enzyme.
-
S-Adenosylhomocysteine (SAH) as a substrate.
-
Test compound.
-
Assay buffer.
-
Detection reagent for homocysteine (e.g., a thiol-detecting probe).[16]
-
Fluorometric plate reader.
Protocol:
-
Pre-incubate the SAH hydrolase enzyme with varying concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate SAH.
-
Allow the reaction to proceed for a defined time at a specific temperature (e.g., 37°C).[17]
-
Stop the reaction and add the thiol-detecting reagent to measure the amount of homocysteine produced.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.[16]
-
Calculate the percentage of inhibition of SAH hydrolase activity compared to a control without the inhibitor.
-
Determine the IC50 value of the test compound.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of adenosine analogs.
References
- 1. innoprot.com [innoprot.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cladribine as a Potential Object of Nucleoside Transporter-Based Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Cytotoxic purine nucleoside analogues bind to A1, A2A and A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adenosine-related small molecules show utility of recall antigen assay to screen compounds for off-target effects on memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cladribine - Wikipedia [en.wikipedia.org]
- 8. Cladribine: not just another purine analogue? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fludarabine - LKT Labs [lktlabs.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Fludarabine phosphate: a synthetic purine antimetabolite with significant activity against lymphoid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nelarabine in the Treatment of Refractory T-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. pubs.acs.org [pubs.acs.org]
Validating the Effect of 2-Chloro-3-deazaadenosine on Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Chloro-3-deazaadenosine's (2-Cl-3-d-Ado) performance against other common adenosine receptor modulators, supported by experimental data and detailed protocols. The information is designed to assist researchers in evaluating 2-Cl-3-d-Ado for their specific applications.
Introduction to this compound
This compound is an analog of adenosine that acts as an agonist at adenosine receptors.[1] Like the endogenous ligand adenosine, it can modulate a wide range of physiological processes by activating one of the four adenosine receptor subtypes: A1, A2A, A2B, and A3.[2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct downstream signaling cascades.[4] Understanding the binding affinity and functional potency of 2-Cl-3-d-Ado at each receptor subtype is crucial for predicting its biological effects and therapeutic potential.
Comparative Analysis of Adenosine Receptor Ligands
The following tables summarize the binding affinities (Ki) and, where available, the functional potencies (EC50/IC50) of this compound and other widely used adenosine receptor agonists and antagonists. This data allows for a direct comparison of their potency and selectivity.
Agonist Binding Affinities (Ki in µM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Reference(s) |
| This compound | 0.3 | 0.08 | 25.5 | 1.9 | [1] |
| NECA | 0.014 | 0.020 | 2.4 (EC50) | 0.0062 | [5] |
| CGS 21680 | 0.290 | 0.022 (IC50) | 0.067 | 88.8 | [6] |
Antagonist Binding Affinities (Ki in nM)
| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor | Reference(s) |
| ZM 241385 | >1000 | 0.23 | >1000 | >10000 | [7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from adenosine receptors by this compound or other test compounds.
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest (e.g., from transfected CHO or HEK293 cells).
-
Radiolabeled ligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A receptors).[10][11]
-
Unlabeled test compounds (e.g., this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Prepare a series of dilutions of the unlabeled test compound.
-
In a microplate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10][11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylate Cyclase Activity
This assay measures the functional consequence of receptor activation, specifically the production of cyclic AMP (camp), a key second messenger for A2A and A2B receptors.
Objective: To determine the effect of this compound on adenylate cyclase activity in cells expressing adenosine receptors.
Materials:
-
Intact cells or cell membranes expressing the adenosine receptor of interest.
-
Test compounds (e.g., this compound).
-
ATP (substrate for adenylate cyclase).
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Protocol:
-
Culture cells expressing the target adenosine receptor to an appropriate density.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with varying concentrations of the test compound.
-
Stimulate adenylate cyclase by adding a known activator (e.g., forskolin) for A1 and A3 receptor studies (to measure inhibition) or measure basal activation for A2A and A2B receptors.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of adenosine receptors, a typical experimental workflow for agonist validation, and the logical relationship for comparing adenosine receptor modulators.
Caption: Adenosine Receptor Signaling Pathways.
Caption: Experimental Workflow for Agonist Validation.
Caption: Logical Comparison of Receptor Selectivity.
Conclusion
This compound presents a distinct profile as an adenosine receptor agonist, exhibiting the highest affinity for the A2A receptor subtype, followed by the A1 and A3 receptors, with significantly lower affinity for the A2B receptor.[1] This selectivity profile differentiates it from non-selective agonists like NECA and highly selective agonists such as CGS 21680. The provided data and experimental protocols offer a framework for researchers to further investigate and validate the effects of this compound in their specific experimental systems. A thorough understanding of its interaction with all four adenosine receptor subtypes is essential for the accurate interpretation of experimental results and the potential development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Kinetic and functional properties of [3H]ZM241385, a high affinity antagonist for adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The in vitro pharmacology of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of 2-Chloro-3-deazaadenosine Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel compounds is paramount in the quest for more effective therapeutics. This guide provides a comparative analysis of 2-Chloro-3-deazaadenosine analogs, focusing on their biological activity, mechanisms of action, and the experimental frameworks used for their evaluation.
This document summarizes the available quantitative data on the biological performance of these analogs, details the experimental protocols for key assays, and visualizes the primary signaling pathways they modulate. The information is intended to serve as a valuable resource for the design and development of next-generation adenosine-based drugs.
Quantitative Biological Activity
The biological activity of this compound and its analogs has been evaluated across various assays, including adenosine receptor binding, antiviral, and cytotoxic assays. The following tables summarize the key quantitative data from published studies.
Table 1: Adenosine Receptor Binding Affinity of this compound
| Compound | A1 Ki (µM) | A2A Ki (µM) | A2B Ki (µM) | A3 Ki (µM) |
| This compound | 0.3 | 0.08 | 25.5 | 1.9 |
Table 2: Antiviral Activity of 2-Chloro-3'-deoxyadenosine Analogs against HIV-1
| Compound | Concentration (µM) | Inhibition of Reverse Transcriptase (%) | Cell Line |
| 2-Chloro-2',3'-dideoxyadenosine (2-ClddAdo) | 100 | 97 | Human T4+ Lymphocyte |
| 2-ClddAdo | 20 | 43 | Human T4+ Lymphocyte |
| 2',3'-dideoxyadenosine (ddAdo) | 100 | >99 | Human T4+ Lymphocyte |
| ddAdo | 20 | 75 | Human T4+ Lymphocyte |
| 2-Chloro-2',3'-didehydro-2',3'-dideoxyadenosine (2-ClddeAdo) | 20 | 75 | Human T4+ Lymphocyte |
Table 3: Cytotoxic Activity of 2-Halogenated-2'-deoxyadenosine Analogs
| Compound | IC50 (µM) | Cell Line |
| 2-Chloro-2'-deoxyadenosine (2-CldAdo) | 0.045 | CCRF-CEM (Human T-lymphoblastoid) |
| 2-Bromo-2'-deoxyadenosine (2-BrdAdo) | 0.068 | CCRF-CEM (Human T-lymphoblastoid) |
| deoxyadenosine (dAdo) + 5µM EHNA | 0.9 | CCRF-CEM (Human T-lymphoblastoid) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of protocols for key assays used in the evaluation of this compound analogs.
Adenosine Receptor Binding Assay
This assay determines the affinity of a compound for specific adenosine receptor subtypes.
Protocol:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).
-
Radioligand Binding: Membranes are incubated with a specific radioligand (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A) and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The Ki values are calculated from competition binding curves using the Cheng-Prusoff equation.
Anti-HIV Reverse Transcriptase (RT) Assay
This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase, a key enzyme in the viral replication cycle.
Protocol:
-
Cell Culture: Human T4+ lymphocytes are cultured and infected with HIV-1.
-
Compound Treatment: Infected cells are treated with various concentrations of the test analogs.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
RT Activity Measurement: The supernatant is assayed for reverse transcriptase activity. This is typically done by measuring the incorporation of radiolabeled nucleotides into a DNA template.
-
Data Analysis: The percentage inhibition of RT activity is calculated by comparing the results from treated and untreated cells.[1]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., CCRF-CEM) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: Cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.[2]
Signaling Pathways and Mechanisms of Action
This compound analogs primarily exert their biological effects through two main mechanisms: interaction with adenosine receptors and inhibition of S-adenosylhomocysteine (SAH) hydrolase.
Adenosine Receptor Signaling
As analogs of adenosine, these compounds can bind to and activate adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors. Activation of these receptors triggers downstream signaling cascades that can modulate various physiological processes, including inflammation, neurotransmission, and cell growth.
Caption: Adenosine receptor signaling pathway.
Inhibition of S-adenosylhomocysteine (SAH) Hydrolase
3-Deazaadenosine analogs are known inhibitors of S-adenosylhomocysteine (SAH) hydrolase. This enzyme is crucial for the metabolism of SAH, a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn inhibits methyltransferases, thereby disrupting essential methylation processes required for viral replication and cancer cell proliferation.
Caption: Mechanism of SAH hydrolase inhibition.
Experimental Workflow
The evaluation of novel this compound analogs typically follows a standardized workflow to characterize their biological activity and therapeutic potential.
Caption: General experimental workflow.
References
- 1. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of 2-Chloro-3-deazaadenosine and Cladribine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of two purine nucleoside analogs: 2-Chloro-3-deazaadenosine and Cladribine. While both compounds are structurally related to adenosine, their modifications lead to distinct biological activities and toxicity profiles. This document aims to present available experimental data to inform preclinical research and drug development decisions.
Executive Summary
Data Presentation
Table 1: Comparative Cytotoxicity of Cladribine in Human Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | 2.43 | [1] |
| RPMI8226 | Multiple Myeloma | 0.75 | [1] |
| MM1.S | Multiple Myeloma | 0.18 | [1] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.045 | [2] |
| Patient Cells (Median) | Chronic Lymphocytic Leukemia (CLL) | 0.16 | [3] |
| Patient Cells (Median) | Acute Myeloid Leukemia (AML) | 0.15 | [3] |
| HL-60 | Promyelocytic Leukemia | 0.14 | [4] |
| A-375 | Melanoma | 0.043 | [4] |
| A549 | Lung Carcinoma | 0.044 | [4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: Cytotoxicity Data for 7-Deazaadenosine Analogs (Surrogates for this compound)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7-benzyl-9-deazaadenosine | L1210 | Leukemia | 0.07 | [5] |
| 7-benzyl-9-deazaadenosine | P388 | Leukemia | 0.1 | [5] |
| 7-benzyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.2 | [5] |
| 7-methyl-9-deazaadenosine | L1210 | Leukemia | 0.4 | [5] |
| 7-methyl-9-deazaadenosine | P388 | Leukemia | 0.7 | [5] |
| 7-methyl-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.3 | [5] |
| 2-fluoro-9-deazaadenosine | L1210 | Leukemia | 1.5 | [5] |
| 2-fluoro-9-deazaadenosine | P388 | Leukemia | 0.9 | [5] |
| 2-fluoro-9-deazaadenosine | CCRF-CEM | Lymphoblastic Leukemia | 0.3 | [5] |
| Tubercidin (7-deazaadenosine) | Jurkat | T-cell Leukemia | <0.4 | [6] |
| 7-(2-Thienyl)-7-deazaadenosine | CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 0.00036 | [7] |
| 7-(2-Thienyl)-7-deazaadenosine | K-562 | Chronic Myelogenous Leukemia | 0.0095 | [7] |
| 7-(2-Thienyl)-7-deazaadenosine | HCT116 | Colon Carcinoma | 0.0019 | [7] |
Note: The data in Table 2 is for structurally related 7-deazaadenosine analogs and not for this compound itself. This information is provided to offer a qualitative insight into the potential cytotoxicity of this class of compounds.
Signaling Pathways
Cladribine-Induced Apoptotic Pathways
Cladribine induces programmed cell death (apoptosis) in both dividing and resting lymphocytes through a multi-faceted mechanism. Following its phosphorylation to the active triphosphate form (2-CdATP), it is incorporated into DNA, leading to DNA strand breaks. This damage triggers a cascade of events involving both intrinsic and extrinsic apoptotic pathways.[8][9] Key signaling events include the activation of the p53 tumor suppressor protein, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[6][10][11] This results in mitochondrial dysfunction, evidenced by the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c.[3][12] Released cytochrome c activates a caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular proteins and DNA fragmentation.[12][13][14] Cladribine also activates the extrinsic pathway by upregulating the death receptor DR4 and promoting the cleavage of caspase-8.[6][15] Furthermore, cladribine can induce endoplasmic reticulum (ER) stress, leading to the activation of the ATF4-mediated apoptotic pathway.[5][6]
Caption: Cladribine-induced apoptosis signaling pathways.
Potential Signaling Pathways of this compound
The cytotoxic mechanism of this compound is not as well-defined as that of cladribine. As an adenosine analog, it can interact with adenosine receptors (A1, A2A, A2B, and A3) with varying affinities.[1][16] Activation of these G protein-coupled receptors can trigger diverse downstream signaling cascades. For instance, A2A receptor activation can increase intracellular cAMP levels, while A3 receptor activation has been linked to apoptosis in some cell types.[17][18]
Alternatively, this compound may exert its effects after being transported into the cell, where it can be metabolized. Studies on the related compound 2-chloroadenosine suggest that its cytotoxicity can be independent of cell surface adenosine receptors and instead rely on intracellular phosphorylation by adenosine kinase. The resulting metabolites can then interfere with essential cellular processes. Another related compound, 3-deazaadenosine, has been shown to induce the intrinsic apoptotic pathway through the activation of BAX.[4] Therefore, the cytotoxic effects of this compound could potentially involve a combination of receptor-mediated and intracellular metabolic pathways.
Caption: Potential signaling pathways of this compound.
Experimental Protocols
This section outlines the methodologies for key experiments used to assess the cytotoxicity of nucleoside analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound or cladribine) and incubate for a specified period (e.g., 48 or 72 hours).[15]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting cell viability against the compound concentration.[5]
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat with the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[8][9]
Caption: Workflow for the Annexin V/PI apoptosis assay.
DNA Fragmentation Assay
This assay detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
Protocol:
-
Cell Lysis: Lyse the treated and control cells in a lysis buffer.
-
DNA Extraction: Isolate the DNA from the cell lysates.
-
RNase Treatment: Treat the DNA with RNase to remove contaminating RNA.[18]
-
Electrophoresis: Separate the DNA fragments by agarose gel electrophoresis.[18]
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.[18]
References
- 1. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. 7-(2-Thienyl)-7-Deazaadenosine (AB61), a New Potent Nucleoside Cytostatic with a Complex Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. South (S)- and North (N)-Methanocarba-7-Deazaadenosine Analogues as Inhibitors of Human Adenosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Deaza-7-fluoro modification confers on 4'-cyano-nucleosides potent activity against entecavir/adefovir-resistant HBV variants and favorable safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent toxicity of 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo. A novel approach to immunosuppressive therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of a 6-Methyl-7-Deaza Analogue of Adenosine that Potently Inhibits Replication of Polio and Dengue Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Purine and 7-Deazapurine Nucleoside Analogues of 6-N-(4-Nitrobenzyl)adenosine; Inhibition of Nucleoside Transport and Proliferation of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of deoxyadenosine and 2-chlorodeoxyadenosine toxicity to nondividing human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptotic death of lymphocytes upon treatment with 2-chloro-2'-deoxyadenosine (2-CdA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
A Comparative Guide to the Cytotoxic Effects of 2-Chloro- and 2-Bromo-Deoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of two potent adenosine deaminase-resistant nucleoside analogs: 2-chloro-2'-deoxyadenosine (cladribine, 2-CldAdo) and 2-bromo-2'-deoxyadenosine (2-BrdAdo). This analysis is supported by experimental data to assist researchers in evaluating these compounds for therapeutic development.
Quantitative Comparison of Cytotoxicity
The cytotoxic potency of 2-CldAdo and 2-BrdAdo has been evaluated in various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for growth inhibition, providing a direct comparison of their efficacy.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 2-Chloro-2'-deoxyadenosine (Cladribine) | CCRF-CEM | Human T-lymphoblastoid Leukemia | 0.045 | [1] |
| 2-Bromo-2'-deoxyadenosine | CCRF-CEM | Human T-lymphoblastoid Leukemia | 0.068 | [1] |
As the data indicates, both compounds are highly effective at inhibiting the growth of the CCRF-CEM human T-lymphoblastoid cell line, with 2-CldAdo demonstrating slightly higher potency.[1] Both analogs are considerably more inhibitory than their parent compound, deoxyadenosine.
Mechanism of Action and Cellular Effects
Both 2-CldAdo and 2-BrdAdo exert their cytotoxic effects primarily through the disruption of DNA synthesis and the induction of apoptosis.
Inhibition of DNA Synthesis: Studies have shown that both nucleosides cause a significant decrease in DNA synthesis compared to their effects on RNA and protein synthesis.[1] The concentration of each compound required to inhibit DNA synthesis by 50% is very similar to their respective IC50 values for growth inhibition.[1] This indicates that the primary mechanism of their cytotoxic action is the interference with DNA replication.
Cell Cycle Arrest: Exposure of cancer cells to either 2-CldAdo or 2-BrdAdo leads to an accumulation of cells in the S phase of the cell cycle.[1] At concentrations near the EC50 (the concentration required to decrease viability by 50%), most cells accumulate in the early S phase.[1] At higher concentrations, cells tend to accumulate at the G1/S border.[1] This suggests that a critical target of these drugs is a process occurring at the initiation of the S phase.[1]
Signaling Pathways in Cytotoxicity
The following diagram illustrates the established signaling pathway for 2-chloro-2'-deoxyadenosine (cladribine) leading to apoptosis. While the specific signaling cascade for 2-bromo-2'-deoxyadenosine has been less extensively studied, the available evidence suggests a similar mechanism of action.
Caption: Signaling pathway of 2-Chloro-2'-deoxyadenosine (Cladribine).
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 2-CldAdo or 2-BrdAdo for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, indicating long-term survival and proliferative capacity.
-
Cell Treatment: Treat suspension cells with various concentrations of 2-CldAdo or 2-BrdAdo for 18 hours.
-
Cell Plating: Wash the cells and plate them in a semi-solid medium (e.g., methylcellulose-based medium) at a low density (e.g., 500-1000 cells/plate) to ensure the growth of individual colonies.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Stain the colonies with a solution such as crystal violet.
-
Colony Counting: Count the number of colonies (defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
DNA Synthesis Assay ([³H]-Thymidine Incorporation)
This assay directly measures the rate of DNA synthesis.
-
Cell Treatment: Expose cells to the desired concentrations of 2-CldAdo or 2-BrdAdo for 18 hours.
-
Radiolabeling: Add [³H]-thymidine to the cell culture and incubate for 1-4 hours to allow for its incorporation into newly synthesized DNA.
-
Cell Harvesting: Harvest the cells and precipitate the DNA using an acid solution (e.g., trichloroacetic acid).
-
Scintillation Counting: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of [³H]-thymidine incorporation in treated cells compared to untreated controls.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with 2-CldAdo or 2-BrdAdo for 18-24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content based on PI fluorescence.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram outlines a typical workflow for comparing the cytotoxic effects of 2-CldAdo and 2-BrdAdo.
Caption: Experimental workflow for comparing cytotoxic effects.
References
Evaluating the Therapeutic Index of 2-Chloro-3-deazaadenosine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of 2-Chloro-3-deazaadenosine and its analogs, focusing on their potential as therapeutic agents. The therapeutic index (TI), a critical measure of a drug's safety, is the ratio between its toxic and therapeutic doses. A higher TI indicates a wider margin of safety. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant biological pathways and workflows to aid in the evaluation of these promising compounds.
I. Comparative Analysis of Cytotoxic 2'-Deoxyadenosine Analogs
Analogs of 2'-deoxyadenosine, such as 2-chloro-2'-deoxyadenosine (Cladribine) and 2-bromo-2'-deoxyadenosine, are potent cytotoxic agents. Their primary mechanism of action involves the inhibition of DNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.
In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) of these analogs in a human T-lymphoblastoid cell line (CCRF-CEM), providing a measure of their cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Citation |
| 2-chloro-2'-deoxyadenosine (2-CldAdo) | CCRF-CEM | 0.045 | [1] |
| 2-bromo-2'-deoxyadenosine (2-BrdAdo) | CCRF-CEM | 0.068 | [1] |
| deoxyadenosine (dAdo) | CCRF-CEM | 0.9 | [1] |
| In the presence of 5 µM erythro-9-(2-hydroxy-3-nonyl)adenine (an adenosine deaminase inhibitor). |
In Vivo Efficacy
Both 2-CldAdo and 2-BrdAdo have demonstrated significant therapeutic effects in a murine L1210 leukemia model. While quantitative efficacy data (ED50) is not explicitly stated in the primary literature, both compounds were reported to produce over 99% tumor cell kill. Notably, the optimal therapeutic dosage for 2-CldAdo was lower than that for 2-BrdAdo, suggesting higher in vivo potency.[1]
Therapeutic Index Evaluation
II. This compound: An Adenosine Receptor Agonist
In contrast to the cytotoxic 2'-deoxyadenosine analogs, this compound acts as an agonist for adenosine receptors. Its mechanism of action is not based on cytotoxicity but on modulating cellular signaling pathways through these receptors, which are involved in various physiological processes, including inflammation and neurotransmission.
Due to its different mechanism of action, a direct comparison of its therapeutic index with cytotoxic analogs in a cancer model is not appropriate. Evaluating its therapeutic index would require efficacy and toxicity data from relevant disease models, such as inflammatory or neurological disorders. This data is not sufficiently available in the public domain to perform a comparative analysis at this time.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these nucleoside analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of the nucleoside analog for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Clonogenic Assay
This assay assesses the ability of a single cell to form a colony, providing a measure of cell reproductive integrity after treatment.
-
Cell Seeding: Plate a known number of cells into petri dishes or multi-well plates.
-
Treatment: Expose the cells to the desired concentrations of the cytotoxic agent for a specified period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate them in fresh medium for 1-3 weeks to allow for colony formation.
-
Fixing and Staining: Fix the colonies with a solution like methanol/acetic acid and stain them with a dye such as crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells). The plating efficiency and surviving fraction are then calculated to determine the drug's effect on cell survival.
In Vivo Antitumor Efficacy: L1210 Leukemia Model
This murine model is commonly used to evaluate the in vivo efficacy of potential anti-leukemic agents.
-
Tumor Cell Inoculation: Inject a known number of L1210 leukemia cells intraperitoneally (i.p.) or intravenously (i.v.) into a syngeneic mouse strain (e.g., DBA/2).
-
Treatment: Administer the test compound to the mice at various doses and schedules, starting at a specified time post-inoculation.
-
Monitoring: Monitor the animals for signs of toxicity and tumor progression. Key endpoints often include mean survival time and the percentage of long-term survivors.
-
Efficacy Evaluation: The increase in lifespan of treated mice compared to a control group receiving a vehicle is a primary measure of the drug's efficacy.
IV. Visualizing Mechanisms and Workflows
Signaling Pathway of Cytotoxic Purine Analogs
The following diagram illustrates the general mechanism of action for cytotoxic purine analogs like 2-chloro-2'-deoxyadenosine.
Caption: Mechanism of action for cytotoxic 2'-deoxyadenosine analogs.
Experimental Workflow for Therapeutic Index Determination
The diagram below outlines the general workflow for evaluating the therapeutic index of a novel compound.
Caption: Workflow for determining the therapeutic index of a compound.
References
Comparative Antiviral Activity of 3-Deazaadenosine Analogs: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of 3-deazaadenosine analogs, with a focus on their potential as broad-spectrum antiviral agents. Due to the limited availability of specific quantitative data for 2-Chloro-3-deazaadenosine in publicly accessible literature, this guide will utilize data from its parent compound, 3-deazaadenosine (3-DZA), and its carbocyclic analog (C-c3Ado) to provide a representative cross-validation. These analogs share a common mechanism of action and provide valuable insights into the potential efficacy of this class of compounds.
Executive Summary
3-Deazaadenosine and its derivatives are a class of adenosine analogs that exhibit broad-spectrum antiviral activity against a range of RNA and DNA viruses. Their primary mechanism of action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key cellular enzyme in methylation pathways. This inhibition leads to the accumulation of SAH, which in turn competitively inhibits viral and cellular methyltransferases essential for viral replication, including the capping of viral mRNA. This guide presents available quantitative data on the antiviral efficacy and cytotoxicity of 3-deazaadenosine analogs, details the experimental protocols for their evaluation, and visualizes the underlying signaling pathway and experimental workflows.
Data Presentation: Antiviral Activity and Cytotoxicity
The following tables summarize the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of 3-deazaadenosine and its carbocyclic analog against various viruses. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is also provided as a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of 3-Deazaadenosine (3-DZA)
| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | N/A | 0.8 | >100 | >125 |
| Paramyxoviridae | Parainfluenza Virus 3 | N/A | 2.0 | >100 | >50 |
| Paramyxoviridae | Measles Virus | N/A | 2.0 | >100 | >50 |
| Reoviridae | Reovirus type 1 | N/A | 4.0 | >100 | >25 |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | >10 (inactive) | 25 | <2.5 |
Data is compiled from various sources and may have been obtained under different experimental conditions.
Table 2: Antiviral Activity of Carbocyclic 3-Deazaadenosine (C-c3Ado)
| Virus Family | Virus | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | Primary Rabbit Kidney | 0.2 - 1 | 400 | 400 - 2000 |
| Paramyxoviridae | Parainfluenza Virus | Primary Rabbit Kidney | 0.2 - 1 | 400 | 400 - 2000 |
| Paramyxoviridae | Measles Virus | Vero | 0.2 - 1 | 400 | 400 - 2000 |
| Reoviridae | Reovirus | HeLa | 0.2 - 1 | 400 | 400 - 2000 |
| Poxviridae | Vaccinia Virus | Primary Rabbit Kidney | 0.2 - 1 | 400 | 400 - 2000 |
| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | N/A | Inactive | N/A | N/A |
Data is compiled from various sources and may have been obtained under different experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antiviral compounds. Below are representative protocols for key experiments cited in the evaluation of 3-deazaadenosine analogs.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a primary screening method to evaluate the ability of a compound to protect cells from virus-induced death.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, HeLa, or MDCK) in 96-well microtiter plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with a predetermined titer of the virus (e.g., at a multiplicity of infection of 0.01). After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
CPE Evaluation: Observe the plates microscopically for the presence of CPE. The extent of CPE is often scored, or cell viability can be quantified using a colorimetric assay such as the MTT or MTS assay.
-
Data Analysis: The EC₅₀ value is calculated as the compound concentration that inhibits viral CPE by 50% compared to the virus control. The CC₅₀ value is determined in parallel on uninfected cells treated with the compound.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of an antiviral compound.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a known number of plaque-forming units (PFU) of the virus to produce a countable number of plaques (e.g., 50-100 PFU/well).
-
Compound Treatment: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates until distinct plaques are visible.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The EC₅₀ value is the compound concentration that reduces the number of plaques by 50% compared to the virus control.
S-adenosylhomocysteine (SAH) Hydrolase Inhibition Assay
This biochemical assay directly measures the inhibitory activity of the compound against its target enzyme.
-
Enzyme and Substrate Preparation: Purify recombinant SAH hydrolase. Prepare a reaction buffer containing the substrate, S-adenosylhomocysteine.
-
Inhibition Assay: Pre-incubate the enzyme with various concentrations of the inhibitor (e.g., this compound).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: The hydrolysis of SAH to adenosine and homocysteine can be monitored using various methods, such as HPLC to separate and quantify the substrate and products, or by coupling the production of homocysteine to a colorimetric or fluorometric detection system.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: General workflow for in vitro antiviral activity testing.
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Chloro-3-deazaadenosine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and protecting the ecosystem. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Chloro-3-deazaadenosine, a nucleoside analog that requires careful management due to its potential cytotoxic properties. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data for 2-Chloroadenosine, this compound should be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, and reproductive toxicity. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).
| PPE Category | Required Equipment | Specifications |
| Eye Protection | Safety goggles or a face shield | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use. |
| Body Protection | Laboratory coat or disposable gown | Should be worn to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[2] |
Waste Segregation and Container Management
Proper segregation of waste is mandatory to ensure safe and compliant disposal.[3][4][5] All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated Materials: This includes unused or expired solid this compound, contaminated PPE (gloves, gowns, etc.), pipette tips, and other disposable labware.
-
Container: Place these materials in a designated, leak-proof, and puncture-resistant hazardous waste container.[5][6] The container should be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound".[4] In many jurisdictions, cytotoxic waste containers are color-coded, often with purple lids.[4]
-
-
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant hazardous waste container.
-
Container: The container must have a secure, screw-on cap and be clearly labeled with "Hazardous Waste," the chemical name, and the approximate concentration. Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Contaminated Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[5]
-
Decontamination and Spill Management
Decontamination of Labware:
-
Disposable Items: All disposable items that have come into contact with this compound should be disposed of as solid hazardous waste.
-
Reusable Glassware: Reusable glassware should be decontaminated. A common procedure involves:
-
Initial Rinse: Rinse with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the compound. Collect the rinsate as hazardous liquid waste.
-
Washing: Wash with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[1] For a liquid spill, absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Final Disposal
-
Storage: Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area until they are collected by your institution's EHS personnel.
-
Collection and Treatment: EHS will arrange for the collection of the waste by a licensed hazardous waste disposal company. The standard method for the disposal of cytotoxic waste is high-temperature incineration to ensure the complete destruction of the hazardous compounds.[4]
Note on Chemical Deactivation: While chemical deactivation can be an option for some cytotoxic agents, no specific, validated protocol for the degradation of this compound was found in the reviewed literature. Therefore, direct disposal via a licensed hazardous waste facility is the recommended and safest approach.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-3-deazaadenosine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 2-Chloro-3-deazaadenosine, a nucleoside analog that requires careful management. By adhering to these procedural steps, you can minimize risk and ensure the integrity of your research.
Potential Hazards
Based on data from analogous compounds, this compound may present the following hazards:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]
-
Reproductive Toxicity: Some similar compounds are suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a robust barrier against exposure. The following table summarizes the required PPE for handling this compound.[4][5][6]
| PPE Component | Specifications and Use |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be changed immediately upon contamination. Gloves should have a long cuff to be tucked under the gown sleeve.[4][7] |
| Gown | A disposable, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs is mandatory. The gown should be resistant to chemical permeation.[4][6] |
| Eye and Face Protection | Chemical safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.[8][4][6] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder form of the compound outside of a certified containment device to prevent inhalation.[6] |
| Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area.[4] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires a controlled and methodical approach. The following workflow outlines the critical steps from preparation to disposal.
Experimental Protocols
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet (BSC), to minimize exposure.[4]
-
Decontamination: The designated area and all equipment must be decontaminated before and after each use. A suitable decontamination solution, such as a high-pH agent, should be used.
-
Spill Kit: A spill kit specifically for cytotoxic drugs must be readily accessible.[5]
2. Handling:
-
Weighing: When weighing the solid compound, use a balance within the containment of a fume hood or BSC to prevent the generation of airborne dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Personal Hygiene: After handling, and before leaving the laboratory, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the handling area.
3. In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][1]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be handled as cytotoxic or hazardous waste in accordance with institutional and local regulations.[9][10]
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, shoe covers, and labware, must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[11] |
| Sharps | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof. |
| Decontamination | All surfaces and equipment should be decontaminated after use. The cleaning materials used for decontamination should also be disposed of as hazardous waste.[6] |
By implementing these comprehensive safety and handling procedures, research institutions can foster a culture of safety and ensure the well-being of their personnel while advancing critical scientific endeavors.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. angenechemical.com [angenechemical.com]
- 3. medline.com [medline.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 6. ipservices.care [ipservices.care]
- 7. Handling cytotoxic material [cleanroomtechnology.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
